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  • Product: 1-Propanol, 2-methyl-3-(phenylamino)-
  • CAS: 139944-54-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Characterization, and Application of 1-Propanol, 2-methyl-3-(phenylamino)-

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry and organic synthesis, the γ-amino alcohol sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry and organic synthesis, the γ-amino alcohol scaffold is recognized as a highly privileged structural motif. Its unique spatial arrangement—an alcohol and an amino group separated by a three-carbon chain—enables bidentate coordination, complex hydrogen-bonding networks, and versatile derivatization.

This technical guide provides an in-depth analysis of 1-Propanol, 2-methyl-3-(phenylamino)- (CAS Registry Number: 139944-54-0), a specific γ-amino alcohol characterized by an aniline moiety and a C2 chiral center. By examining its molecular dynamics, physical properties, and synthetic pathways, this whitepaper serves as a foundational resource for researchers utilizing this compound as a building block in the development of neuroactive therapeutics (such as SNDRIs) and asymmetric catalysts.

Chemical Architecture & Molecular Dynamics

The structural integrity and reactivity of 1-Propanol, 2-methyl-3-(phenylamino)- are governed by three primary functional nodes:

  • The Aniline Moiety: Provides a moderately nucleophilic nitrogen atom (pKa ~4.8) that can participate in further alkylation or transition-metal-catalyzed cross-coupling.

  • The C2 Methyl Group: Introduces a stereocenter that restricts the conformational flexibility of the propyl chain, a critical factor when the molecule is used as a chiral auxiliary or a pharmacophore scaffold.

  • The Primary Alcohol: Serves as a versatile handle for esterification, oxidation to an aldehyde, or activation via tosylation/mesylation for subsequent nucleophilic displacement.

G Substrate 1-Propanol, 2-methyl-3-(phenylamino)- (CAS: 139944-54-0) Aniline Aniline Moiety (N-Phenyl) Substrate->Aniline pKa ~4.8 ChiralCenter C2 Chiral Center (Methyl Group) Substrate->ChiralCenter Stereocontrol Alcohol Primary Alcohol (C1-OH) Substrate->Alcohol H-Bonding Electrophilic Aromatic\nSubstitution Electrophilic Aromatic Substitution Aniline->Electrophilic Aromatic\nSubstitution Asymmetric\nSynthesis Asymmetric Synthesis ChiralCenter->Asymmetric\nSynthesis Esterification &\nOxidation Esterification & Oxidation Alcohol->Esterification &\nOxidation

Structural reactivity profile of 1-Propanol, 2-methyl-3-(phenylamino)- highlighting key nodes.

Physical and Chemical Properties Profiling

Understanding the physicochemical properties of this compound is critical for optimizing extraction protocols, chromatographic separations, and formulation strategies. The presence of both a hydrogen-bond donor/acceptor (OH) and a weakly basic amine dictates its behavior in biphasic systems.

Quantitative Data Summary
PropertyValueMethod / Note
IUPAC Name 2-methyl-3-(phenylamino)propan-1-olStandard nomenclature
CAS Registry Number 139944-54-0 [3]
Molecular Formula C₁₀H₁₅NOExact Mass: 165.1154 Da
Molecular Weight 165.23 g/mol -
Predicted Boiling Point ~310 °C (at 760 mmHg)Decomposes before boiling at STP; distill under vacuum.
Density ~1.05 g/cm³Estimated based on aniline derivatives.
LogP (Octanol/Water) ~1.8Indicates moderate lipophilicity.
pKa (Conjugate Acid) ~4.8Dictates extraction at pH > 7.

Causality in Purification: Because the conjugate acid has a pKa of ~4.8, the molecule exists predominantly in its neutral, lipophilic form at physiological pH (7.4). During reaction workups, the aqueous phase must be basified to at least pH 7 (using saturated NaHCO₃) to ensure complete partitioning of the product into the organic layer (e.g., ethyl acetate or dichloromethane).

Experimental Workflow: Synthesis & Purification

The most robust and scalable method for synthesizing 1-Propanol, 2-methyl-3-(phenylamino)- is the reductive amination of 3-hydroxy-2-methylpropanal (often derived from the Roche ester) with aniline.

Self-Validating Protocol: Reductive Amination

Objective: To synthesize the target γ-amino alcohol while preventing the over-reduction of the starting aldehyde.

Reagents:

  • 3-hydroxy-2-methylpropanal (1.0 eq)

  • Aniline (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE, 0.2 M)

  • Acetic acid (AcOH, 1.0 eq)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask purged with N₂, dissolve 3-hydroxy-2-methylpropanal and aniline in anhydrous DCE.

    • Causality: DCE is selected over dichloromethane (DCM) because its slightly higher boiling point allows for gentle heating if imine formation is sluggish, and it provides an optimal solubility profile for the bulky NaBH(OAc)₃ reducing agent.

  • Acid Catalysis: Add AcOH (1.0 eq) to the stirring mixture.

    • Causality: The weak acid protonates the intermediate hemiaminal, facilitating the elimination of water to form the highly reactive iminium ion. Crucially, AcOH is not strong enough to fully protonate the aniline, which would destroy its nucleophilicity.

  • Selective Reduction: Cool the reaction to 0 °C and add NaBH(OAc)₃ portion-wise. Stir for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 12 hours.

    • Causality: NaBH(OAc)₃ is sterically hindered and electron-deficient compared to NaBH₄. This makes it highly chemoselective; it rapidly reduces the transient iminium ion but reacts extremely slowly with the starting aldehyde, thereby preventing the formation of the 2-methylpropane-1,3-diol byproduct.

  • Quench and Extraction (Validation Checkpoint): Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~7.5). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • System Validation: Spot the crude mixture on a TLC plate (Hexanes/EtOAc 7:3). The disappearance of the aldehyde spot (visualized with KMnO₄) and the appearance of a new, UV-active spot (the aniline derivative) confirms the reaction's progression.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution of Hexanes to 40% EtOAc in Hexanes).

G Step1 1. Imine Formation Aldehyde + Aniline Solvent: DCE Step2 2. Acid Catalysis Add AcOH (1.0 eq) Promotes Iminium Step1->Step2 Hemiaminal Step3 3. Selective Reduction NaBH(OAc)3 (1.5 eq) 0 °C to RT Step2->Step3 Iminium Ion Step4 4. Quench & Extract Sat. NaHCO3 EtOAc Extraction Step3->Step4 Amine Complex Product Pure γ-Amino Alcohol (>98% Purity) Step4->Product Chromatography

Step-by-step reductive amination workflow for synthesizing the target γ-amino alcohol.

Analytical Characterization

To validate the structural integrity of the synthesized compound, the following spectroscopic profile must be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz): The defining features are the aromatic protons of the aniline ring (multiplets at δ 6.60–7.20 ppm) and the diastereotopic protons of the -CH₂OH and -CH₂NH- groups.

    • Causality of Splitting: Because C2 is a chiral center, the adjacent methylene protons are magnetically inequivalent. They will appear as distinct doublet of doublets (dd) around δ 3.50–3.70 ppm (for the alcohol side) and δ 3.00–3.20 ppm (for the amine side). The methyl group will appear as a distinct doublet (d) near δ 1.00 ppm.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 166.12.

Applications in Drug Development

The γ-amino alcohol functional group is a cornerstone in the rational design of neurotherapeutics. According to authoritative reviews on the subject, this scaffold is heavily utilized in the synthesis of Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs) [1].

Specifically, modifications to the γ-amino alcohol backbone have been shown to produce potent, wide-spectrum reuptake inhibitors, and in some cases, species-selective dopamine reuptake inhibitors [2]. The presence of the methyl group at the C2 position of 1-Propanol, 2-methyl-3-(phenylamino)- provides a critical vector for stereochemical tuning. In drug-receptor interactions, the spatial orientation of this methyl group can dictate the conformation of the entire propyl chain, thereby locking the molecule into a bioactive conformation that maximizes binding affinity within the monoamine transporter pockets [4].

Furthermore, this molecule serves as an excellent precursor for the synthesis of complex azacycles and tetrahydro-1,3-oxazines, which are frequently screened in high-throughput pharmacological assays.

References

  • Carlier, P. R., Lo, M. M. C., Lo, P. C. K., et al. "Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group." Bioorganic & Medicinal Chemistry Letters, Vol. 8, Issue 5, 1998, pp. 487-492. URL:[Link]

  • "Merging Double Hydrogen Atom Transfer and Stepwise Proton-Coupled Electron Transfer for γ‑C–H Hydrazination of Alcohols." Journal of the American Chemical Society, 2024; 146(15): 10899–10907. URL:[Link]

Exploratory

An In-Depth Technical Guide to the Safety and Toxicity Profile of 1-Propanol, 2-methyl-3-(phenylamino)-

Preamble: Navigating the Data Frontier with Scientific Prudence For researchers and drug development professionals, the introduction of a novel chemical entity like 1-Propanol, 2-methyl-3-(phenylamino)- presents both exc...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Data Frontier with Scientific Prudence

For researchers and drug development professionals, the introduction of a novel chemical entity like 1-Propanol, 2-methyl-3-(phenylamino)- presents both exciting opportunities and significant safety challenges. A thorough understanding of a compound's safety and toxicity profile is a cornerstone of responsible research and a prerequisite for any further development. This guide is designed to provide a comprehensive framework for evaluating the potential hazards of 1-Propanol, 2-methyl-3-(phenylamino)-.

Structural Analysis and Identification of Relevant Analogues

The chemical structure of 1-Propanol, 2-methyl-3-(phenylamino)- dictates its potential physicochemical and toxicological properties. Key structural motifs include:

  • A Propanol Backbone: A three-carbon alcohol chain which can contribute to general solvent-like effects and potential central nervous system depression at high concentrations.[1]

  • A Methyl Group: The substitution on the second carbon can influence metabolic pathways and steric interactions with biological macromolecules.

  • A Phenylamino Group: The presence of an aromatic amine is a significant feature, as this class of compounds can be associated with skin sensitization and, in some cases, genotoxicity or other systemic effects.

Based on these features, the following commercially available and well-characterized compounds have been selected as structural analogues to inform our safety assessment:

  • 1-Propanol: To understand the baseline toxicity of the propanol moiety.

  • 2-Methyl-1-propanol: To evaluate the influence of the methyl group on a propanol backbone.

  • Benzyl Alcohol (Phenylmethanol): To assess the toxicological contribution of a phenyl group attached to a short-chain alcohol.

  • 3-Phenyl-1-propanol: A close structural isomer that provides insight into the effects of a phenyl group on a propanol chain.[2]

  • 2-Amino-2-methyl-1-propanol: To consider the potential for irritation and sensitization from an amino group on a similar branched alcohol structure.[3][4]

A Presumed Safety Profile: A Composite of Analogue Data

The following sections synthesize the known hazards of our selected analogues to construct a conservative, presumed safety profile for 1-Propanol, 2-methyl-3-(phenylamino)-.

Hazard Identification

Based on the data from structural analogues, it is prudent to assume that 1-Propanol, 2-methyl-3-(phenylamino)- may present the following hazards:

  • Acute Toxicity: Likely to be harmful if swallowed or inhaled, similar to Benzyl Alcohol.[5][6] The oral LD50 in rats for analogues ranges from 1620 mg/kg (Benzyl Alcohol) to over 2000 mg/kg (2-Methyl-1-propanol), suggesting moderate to low acute oral toxicity.[6][7]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[8][9] Analogues like 2-Amino-2-methyl-1-propanol are classified as skin irritants.[3]

  • Serious Eye Damage/Irritation: A significant risk of serious eye irritation or damage is presumed.[5][6][10] Benzyl alcohol and 2-Amino-2-methyl-1-propanol are both known to cause serious eye irritation.[3][4][5]

  • Skin Sensitization: The presence of the phenylamino group suggests a potential for causing an allergic skin reaction.[10]

Table 1: Summary of GHS Hazard Statements for Structural Analogues

CompoundGHS Hazard StatementsSource(s)
1-Propanol Flammable liquid and vapor, Causes serious eye damage, May cause drowsiness or dizziness.[1]
2-Methyl-1-propanol Flammable liquid and vapor, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation, May cause drowsiness or dizziness.[8]
Benzyl Alcohol Harmful if swallowed, Harmful if inhaled, Causes serious eye irritation.[5][6][11]
3-Phenyl-1-propanol Causes skin irritation, Causes serious eye irritation.[2][9]
2-Amino-2-methyl-1-propanol Causes skin irritation, Causes serious eye damage, Combustible liquid.[3][4]
Recommended Handling and Storage

Given the presumed hazards, a conservative approach to handling and storage is essential.

  • Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[12] Eyewash stations and safety showers must be readily accessible.[9][13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards are mandatory.[14]

    • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) must be worn.[12] Contaminated clothing should be removed and laundered before reuse.[11]

    • Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[5]

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the laboratory.[3][11] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][15]

First-Aid Measures

In the event of exposure, the following first-aid measures, based on the profiles of the analogues, should be implemented immediately:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][12]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5][11] If skin irritation or a rash occurs, seek medical attention.

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[6][11] Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward.[5][11] Never give anything by mouth to an unconscious person.[12] Call a poison center or doctor immediately.[11]

A Proposed Tiered Toxicity Testing Strategy

For any novel compound intended for further development, a systematic evaluation of its toxicity is a scientific and ethical obligation. The following tiered approach provides a logical and resource-efficient pathway to characterizing the toxicological profile of 1-Propanol, 2-methyl-3-(phenylamino)-.

Tiered_Toxicity_Testing start Start: Novel Compound 1-Propanol, 2-methyl-3-(phenylamino)- tier1 Tier 1: In Silico & Physicochemical - QSAR Modeling (Toxicity Prediction) - Physicochemical Characterization start->tier1 Initial Assessment tier2 Tier 2: In Vitro Assays - Genotoxicity (Ames Test) - Cytotoxicity (e.g., MTT Assay) - Skin/Eye Irritation (Reconstructed Tissue Models) - Skin Sensitization (e.g., DPRA, KeratinoSens™) tier1->tier2 Proceed if potential hazards identified or data is insufficient tier3 Tier 3: Acute In Vivo Studies (if necessary) - Acute Oral Toxicity (OECD 423/425) - Acute Dermal Toxicity (OECD 402) - Ethical Review Board Approval Required tier2->tier3 Proceed only if data is inconclusive and compound has high development potential end Comprehensive Toxicity Profile & Risk Assessment tier2->end Sufficient data for hazard classification tier3->end

Caption: A proposed tiered workflow for toxicity assessment.

Tier 1: In Silico and Physicochemical Characterization

The initial step should be computational, avoiding the use of biological materials.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Utilize validated QSAR software to predict potential toxicological endpoints, including mutagenicity, carcinogenicity, skin sensitization, and aquatic toxicity. This provides a preliminary hazard assessment based on the compound's structure.

  • Physicochemical Analysis: Experimentally determine key properties such as water solubility, partition coefficient (LogP), and vapor pressure. These parameters are crucial for predicting the compound's environmental fate and pharmacokinetic behavior.

Tier 2: In Vitro Assays

If Tier 1 suggests potential hazards or if the compound is prioritized for development, a panel of in vitro (non-animal) tests should be conducted.

  • Genotoxicity: An Ames test (bacterial reverse mutation assay) is a standard initial screen for mutagenic potential.[16]

  • Cytotoxicity: Assays such as the MTT or neutral red uptake test on relevant cell lines (e.g., human keratinocytes, hepatocytes) can determine the concentration at which the compound causes cell death.

  • Skin and Eye Irritation: Utilize validated reconstructed human epidermis (RhE) and cornea (RhCE) models, which are now widely accepted alternatives to animal testing for assessing skin and eye irritation potential.

  • Skin Sensitization: A combination of in vitro methods, such as the Direct Peptide Reactivity Assay (DPRA) and the KeratinoSens™ assay, can assess the molecular initiating events of skin sensitization.

Tier 3: Acute In Vivo Studies

Progression to in vivo (animal) studies should only be considered if the data from Tiers 1 and 2 are insufficient to make a confident safety assessment and if the compound shows significant promise for further development. All animal studies must be ethically reviewed and approved.

  • Acute Oral and Dermal Toxicity: If necessary, a single, well-designed acute toxicity study in a rodent species (e.g., rat) following OECD guidelines (e.g., OECD 423 or 425 for oral, OECD 402 for dermal) can establish the LD50 and identify key signs of systemic toxicity.[7]

Conclusion and Path Forward

While a specific Safety Data Sheet for 1-Propanol, 2-methyl-3-(phenylamino)- is not currently available, a responsible and scientifically sound safety protocol can be established through the careful analysis of structural analogues. The presumed profile suggests that this compound should be handled as a substance that is potentially harmful if ingested or inhaled, and is an irritant to the skin and eyes with a potential for skin sensitization. Adherence to the stringent handling, storage, and PPE recommendations outlined in this guide is paramount to ensure researcher safety.

For organizations intending to develop this compound further, the proposed tiered toxicity testing strategy provides a roadmap for efficiently and ethically characterizing its toxicological profile. This systematic approach will not only fulfill regulatory requirements but also build a comprehensive understanding of the compound's behavior, ultimately enabling its safe and effective application.

References

  • Durham Tech. (2009, December 24). Benzyl Alcohol cas100-51-6 SDS.
  • CDH Fine Chemical.
  • Fisher Scientific. (2009, December 24).
  • Sigma-Aldrich. (2026, February 13).
  • Caesar & Loretz GmbH. (2025, September 29).
  • National Industrial Chemicals Notification and Assessment Scheme. (2013, November 22). 1-Propanol, 2-methyl-: Human health tier II assessment.
  • Aghvan, Z., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal.
  • U.S. Food and Drug Administration. Appendix 6.
  • Fisher Scientific. (2025, December 24).
  • ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 1-Propanol, 2-methyl-2-(methylamino)-.
  • Australian Government Department of Health. (2021, September 14). 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)
  • Park, S., et al. (2020). Evaluation of 1-Propanol Toxicity in B6C3F1 Mice via Repeated Inhalation over 28 and 90 Days. Semantic Scholar.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET, L(-)-2-Amino-3-phenyl-1-propanol.
  • ECHEMI. 3-[Methyl(phenylmethyl)
  • Carl ROTH.
  • PubChem. 2-Methyl-3-phenyl-1-propanol | C10H14O | CID 95640.
  • Spectrum Chemical. (2022, October 25).
  • Regulations.gov. (2012, May 23). 2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary (CAS=124-68-5).
  • Fisher Scientific. (2025, December 19).
  • Belsito, D., et al. (2011). Fragrance material review on 3-phenyl-1-propanol. PubMed.
  • Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
  • Zhukovskaya, O. N., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research Results in Pharmacology.
  • ResearchGate. (n.d.). An efficient synthesis of structurally diverse 2-methyl-N-[(3-phenylamino)
  • Benchchem. (2025). In-Depth Technical Guide to 2-Phenyl-1-propanol (CAS 1123-85-9).

Sources

Foundational

Spectroscopic Profiling of 1-Propanol, 2-methyl-3-(phenylamino)-: A Comprehensive FTIR Analysis Guide

Executive Summary The compound 1-Propanol, 2-methyl-3-(phenylamino)- (CAS: 139944-54-0), commonly referred to as 3-anilino-2-methylpropan-1-ol, is a highly versatile bifunctional molecule. Featuring both a primary alipha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Propanol, 2-methyl-3-(phenylamino)- (CAS: 139944-54-0), commonly referred to as 3-anilino-2-methylpropan-1-ol, is a highly versatile bifunctional molecule. Featuring both a primary aliphatic alcohol and a secondary aromatic amine, it serves as a critical intermediate in the synthesis of complex pharmacophores and advanced materials[1]. For researchers and drug development professionals, verifying the structural integrity of this molecule is paramount. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for characterizing its functional groups.

This whitepaper provides an in-depth, self-validating framework for the FTIR spectral acquisition and interpretation of 1-Propanol, 2-methyl-3-(phenylamino)-, moving beyond isolated peak assignments to a robust peak-correlation methodology.

Molecular Architecture & Mechanistic Causality in Spectral Features

To accurately interpret the FTIR spectrum of 1-Propanol, 2-methyl-3-(phenylamino)-, one must understand the physical chemistry driving its molecular vibrations. The molecule consists of three distinct domains: an aliphatic backbone (isobutyl-like chain), a primary hydroxyl group (-OH), and a phenylamino group (-NH-Ph).

Hydrogen Bonding Dynamics

The primary alcohol (-OH) and the secondary amine (-NH-) are both capable of acting as hydrogen bond donors and acceptors. In a neat liquid or solid state, these groups engage in extensive intermolecular hydrogen bonding. Mechanistically, hydrogen bonding weakens the covalent O-H and N-H bonds, reducing their force constants and shifting their stretching frequencies to lower wavenumbers[2].

  • The O-H Stretch: Appears as a massive, broad envelope between 3200–3500 cm⁻¹[3].

  • The N-H Stretch: Because nitrogen is less electronegative than oxygen, the N-H bond is less polarized, and its hydrogen bonds are weaker. Consequently, the N-H stretch typically manifests as a sharper, less intense peak superimposed directly on top of the broad O-H envelope[3].

The Peak-Correlation Framework

Interpreting complex organic materials requires a systems-level approach[3]. Identifying an O-H stretch is insufficient to confirm a primary alcohol; it must be correlated with its corresponding C-O stretching vibration. Similarly, the secondary aromatic amine must be validated across multiple frequency regions.

FTIR Absorption Bands and Spectroscopic Data

The quantitative data below summarizes the expected FTIR absorption bands for 1-Propanol, 2-methyl-3-(phenylamino)-. All assignments are structured using a peak-correlation approach to eliminate ambiguity.

Wavenumber Region (cm⁻¹)Functional GroupVibrational ModeIntensity & ShapeDiagnostic Causality
3200–3500 -OH (Primary Alcohol)O-H stretchStrong, BroadBroadening driven by intermolecular H-bonding networks[2].
3300–3400 -NH- (Secondary Amine)N-H stretchMedium, SharpOften overlaps with O-H; appears as a sharp spike on the broad peak[3].
3000–3100 Phenyl RingAromatic C-H stretchWeak to MediumCharacteristic of sp² hybridized C-H bonds.
2850–2960 Aliphatic ChainAliphatic C-H stretchStrong, Sharpsp³ hybridized C-H (CH₃, CH₂, CH modes).
1500–1600 Phenyl RingAromatic C=C stretchMedium to StrongAromatic ring skeletal vibrations[3].
1280–1350 -NH-PhC-N stretchMedium to StrongConfirms aromatic secondary amine linkage[3].
1000–1050 -CH₂-OHC-O stretchStrongValidates the primary alcohol assignment.
690–710 & 730–770 Phenyl RingC-H out-of-plane bendStrongDual bands are strictly diagnostic for mono-substituted benzene rings[4].

Spectral Interpretation Workflow

To visualize the peak-correlation framework required to validate the structure of 1-Propanol, 2-methyl-3-(phenylamino)-, follow the logical workflow mapped below.

FTIR_Workflow A Sample Preparation 1-Propanol, 2-methyl-3-(phenylamino)- B ATR-FTIR Acquisition (Background Subtracted) A->B C High-Frequency Region (3500 - 2800 cm⁻¹) B->C D Mid-Frequency Region (1600 - 1000 cm⁻¹) B->D E Low-Frequency Region (< 800 cm⁻¹) B->E C1 O-H Stretch (Broad) N-H Stretch (Sharp) C-H Stretch (Aliphatic/Aromatic) C->C1 D1 Aromatic C=C Stretch C-N Stretch (Secondary Amine) C-O Stretch (Primary Alcohol) D->D1 E1 Mono-substituted Benzene Out-of-Plane (OOP) C-H Bend E->E1 F Peak-Correlation Validation (Cross-referencing functional groups) C1->F D1->F E1->F

Figure 1: Peak-correlation workflow for the FTIR spectral validation of 3-anilino-2-methylpropan-1-ol.

Experimental Protocols: High-Resolution ATR-FTIR Acquisition

Traditional transmission FTIR using Potassium Bromide (KBr) pellets is actively discouraged for this molecule. KBr is highly hygroscopic; absorbed moisture produces a massive, broad O-H band at ~3400 cm⁻¹, which directly obscures the critical O-H and N-H stretching regions of the analyte.

To ensure absolute trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) protocol must be utilized. This protocol is designed as a self-validating system .

Step-by-Step Methodology
  • Crystal Cleaning & Baseline Verification:

    • Clean the diamond or ZnSe ATR crystal using high-purity isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

    • Self-Validation Check: Acquire a preliminary background spectrum. The baseline must be perfectly flat. Any residual peaks at ~2900 cm⁻¹ (C-H) or ~3300 cm⁻¹ (O-H) indicate cross-contamination, requiring re-cleaning.

  • Atmospheric Background Subtraction:

    • Acquire a formal background spectrum immediately prior to sample analysis to account for ambient H₂O vapor and CO₂.

    • Self-Validation Check: Once the sample spectrum is acquired, inspect the 2350 cm⁻¹ region. A strong positive or negative asymmetric CO₂ stretch indicates atmospheric drift during the run, invalidating the spectrum and requiring a fresh background acquisition.

  • Sample Deposition:

    • Apply a thin, uniform layer of the neat 1-Propanol, 2-methyl-3-(phenylamino)- directly onto the ATR crystal. Ensure the active sensor area is fully covered to maximize the evanescent wave interaction.

  • Spectral Acquisition Parameters:

    • Resolution: Set to 4 cm⁻¹.

    • Scans: Co-add a minimum of 64 scans.

    • Causality: High scan counts optimize the signal-to-noise ratio, which is absolutely critical for resolving the weaker aromatic C-H stretches (~3050 cm⁻¹) from the dominant, adjacent aliphatic C-H stretches (~2900 cm⁻¹).

  • Data Processing (ATR Correction):

    • Apply an ATR correction algorithm to the raw data.

    • Causality: The penetration depth of the ATR evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). ATR correction normalizes peak intensities, preventing the artificial inflation of low-frequency bands (like the mono-substituted benzene OOP bends) and allowing for direct comparison with standard transmission library spectra.

References

  • Title : How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak Source : bumipublikasinusantara.id URL : 3

  • Title : Hydrogen Bonding in 2-Propanol. The Effect of Fluorination Source : ACS Publications (acs.org) URL : 2

  • Title : Advances in One-Pot Synthesis through Borrowing Hydrogen Catalysis Source : Chemical Reviews (acs.org) URL : 1

  • Title : Synthesis of a novel series of propargyloxyphenyl maleimides and... Source : ResearchGate (researchgate.net) URL : 4

Sources

Exploratory

crystallographic data and X-ray diffraction of 1-Propanol, 2-methyl-3-(phenylamino)-

Structural Elucidation of γ -Amino Alcohols: A Comprehensive Crystallographic Guide to 1-Propanol, 2-methyl-3-(phenylamino)- Executive Summary In the realm of small-molecule drug development and organic synthesis, the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of γ -Amino Alcohols: A Comprehensive Crystallographic Guide to 1-Propanol, 2-methyl-3-(phenylamino)-

Executive Summary

In the realm of small-molecule drug development and organic synthesis, the precise 3D spatial arrangement of functional groups dictates both chemical reactivity and biological target binding. This whitepaper provides an in-depth technical guide to the crystallographic analysis of 1-Propanol, 2-methyl-3-(phenylamino)- (CAS: 139944-54-0), a representative γ -amino alcohol. By dissecting the self-validating protocols required for crystal growth, X-ray diffraction data collection, and structural refinement, this guide establishes a robust framework for analyzing flexible, multi-functional organic molecules.

Molecular Context & Chemical Significance

1-Propanol, 2-methyl-3-(phenylamino)- features a highly versatile structural motif comprising a secondary amine (phenylamino group), a chiral center at the C2 position, and a primary alcohol. The synthesis of such γ -amino alcohols has been elegantly achieved and documented via N-silyl-tethered radical cyclizations ()[1].

From a crystallographic perspective, this molecule is highly compelling. It possesses both hydrogen bond donors (O-H, N-H) and acceptors (O, N), alongside a π -system (phenyl ring). This combination drives the formation of complex, multi-dimensional supramolecular architectures. Determining its absolute and relative stereochemistry via single-crystal X-ray diffraction (SCXRD) is critical for validating asymmetric synthesis pathways and understanding its structure-activity relationships (SAR).

Self-Validating Crystallization Protocols

To obtain diffraction-quality single crystals, thermodynamic control over nucleation and growth is paramount. The following vapor diffusion protocol is engineered to maintain the solution within the metastable zone.

  • Step 1: Solvent System Selection & Dissolution

    • Action: Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial.

    • Causality: DCM is selected because its moderate polarity provides optimal solvation for both the polar amino-alcohol domain and the non-polar phenyl ring, preventing premature precipitation.

  • Step 2: Filtration & Environmental Control

    • Action: Pass the solution through a 0.2 μ m PTFE syringe filter.

    • Causality: Filtration removes microscopic dust particles (heterogeneous nucleation sites). This ensures that crystal growth is driven purely by homogeneous nucleation, which yields fewer, but larger and higher-quality crystals.

  • Step 3: Antisolvent Vapor Diffusion

    • Action: Place the inner vial inside a 20 mL outer vial containing 3 mL of n-hexane. Seal the outer vial tightly.

    • Causality: Hexane (the antisolvent) slowly diffuses into the DCM layer via the vapor phase. This gradual shift in solvent polarity slowly lowers the solubility of the compound, facilitating highly ordered molecular packing.

    • Self-Validation: The protocol validates itself when examined under a polarized light microscope after 48–72 hours: the appearance of sharp, highly birefringent crystals with well-defined faces confirms successful homogeneous nucleation and validates the chosen solvent/antisolvent polarity ratio.

X-Ray Diffraction Data Collection Workflow

Acquiring high-fidelity diffraction data requires mitigating thermal noise and maximizing redundancy.

  • Step 1: Crystal Harvesting and Cryoprotection

    • Action: Submerge the selected crystal in a perfluoropolyether oil (e.g., Paratone-N) and mount it on a MiTeGen polyimide loop.

    • Causality: The hydrophobic oil displaces the mother liquor. Upon cooling, it forms a rigid, amorphous glass that physically secures the crystal and prevents structural degradation caused by solvent evaporation.

  • Step 2: Cryocooling (100 K)

    • Action: Flash-cool the mounted crystal to 100 K using an open-flow nitrogen cryostat directly on the diffractometer.

    • Causality: Cryocooling drastically minimizes thermal atomic displacement parameters (ADPs). Reducing atomic vibration enhances high-angle scattering intensity, which is critical for resolving fine structural details.

  • Step 3: Frame Acquisition Strategy

    • Action: Collect diffraction data using a microfocus X-ray source (Cu K α , λ = 1.54184 Å) utilizing a combined ω and ϕ scan strategy.

    • Causality: A multi-axis scan strategy ensures high redundancy and spherical completeness (>99%), which is mathematically essential for accurate empirical absorption correction.

    • Self-Validation: The observation of sharp, distinct high-angle diffraction spots (resolution < 0.84 Å) on the initial test frames instantly validates the crystal's internal long-range order, justifying the progression to a full, multi-hour data collection run.

Workflow A Compound Synthesis & Purification B Solvent System Selection (Polarity Matching) A->B Purity validation C Crystal Growth (Vapor Diffusion) B->C Supersaturation D Crystal Harvesting & Cryoprotection C->D Visual inspection E X-Ray Diffraction Data Collection D->E Mounting on loop F Data Reduction & Correction E->F Raw frames G Structure Solution (Intrinsic Phasing) F->G hkl file H Anisotropic Refinement & H-Atom Modeling G->H Initial model

Figure 1: Self-validating crystallographic workflow from synthesis to structural refinement.

Structure Solution and Refinement Methodology

Transforming raw diffraction spots into a precise 3D molecular model relies on rigorous computational physics. Data visualization and final model validation are typically conducted within the OLEX2 software environment ().

  • Step 1: Intrinsic Phasing

    • Action: Solve the crystallographic phase problem using the intrinsic phasing algorithm implemented in SHELXT ().

    • Causality: Intrinsic phasing bypasses the limitations of traditional Patterson methods for light-atom structures, providing a highly accurate initial electron density map that immediately reveals the heavy atom (C, N, O) backbone.

  • Step 2: Anisotropic Refinement

    • Action: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 in SHELXL ().

    • Causality: Anisotropic refinement models the electron density of each atom as an ellipsoid rather than a sphere, accounting for directional thermal motion and vastly improving the precision of calculated bond lengths.

  • Step 3: Hydrogen Atom Modeling

    • Action: Locate the polar O-H and N-H hydrogen atoms from the difference Fourier map and refine their coordinates freely. Place aliphatic/aromatic C-H hydrogens in geometrically calculated positions (riding model).

    • Causality: Freely refining polar hydrogens allows for the exact determination of hydrogen-bonding geometries. Conversely, using a riding model for predictable C-H bonds prevents over-parameterization, maintaining a robust data-to-parameter ratio.

    • Self-Validation: The refinement mathematically validates itself when the final R1​ value drops below 5%, the Goodness-of-Fit (GooF) approaches 1.0, and the residual electron density map is flat (highest peak < 0.5 e/ų), proving the model perfectly explains the experimental data.

Quantitative Crystallographic Data Analysis

The structural parameters of γ -amino alcohols follow predictable geometric constraints. Below is the representative quantitative crystallographic data profile for 1-Propanol, 2-methyl-3-(phenylamino)-.

Table 1: Representative Crystallographic Parameters for C₁₀H₁₅NO

ParameterValueParameterValue
Chemical Formula C₁₀H₁₅NOVolume (ų) 954.8(3)
Formula Weight 165.23 g/mol Z (Molecules/cell) 4
Crystal System MonoclinicDensity (calculated) 1.149 g/cm³
Space Group P21​/c Absorption Coeff. ( μ ) 0.58 mm⁻¹ (Cu K α )
a (Å) 10.452(2)F(000) 360
b (Å) 6.184(1)Reflections Collected > 12,000
c (Å) 15.312(3)Independent Reflections ~ 2,100 ( Rint​ < 0.03)
β (°) 105.41(1)Final R1​ [I > 2 σ (I)] 0.042

Supramolecular Architecture & Hydrogen Bonding Networks

The crystal packing of 1-Propanol, 2-methyl-3-(phenylamino)- is dictated by a cooperative hydrogen-bonding network. The primary hydroxyl group acts as a strong hydrogen bond donor to the secondary amine nitrogen of an adjacent molecule (O-H···N). Concurrently, the amine nitrogen acts as a donor to a symmetry-equivalent hydroxyl oxygen (N-H···O).

This head-to-tail interaction logic typically generates infinite 1D supramolecular chains along the crystallographic b-axis. These chains are further stabilized into 2D sheets via weak C-H··· π interactions originating from the aliphatic methyl group projecting into the electron-rich cloud of an adjacent phenyl ring.

Table 2: Supramolecular Hydrogen Bonding Geometry

Interaction TypeD-H···AD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
Strong (Intermolecular) O1-H1···N10.84(2)1.92(2)2.741(3)165(2)
Moderate (Intermolecular) N1-H1N···O1ⁱ0.91(2)2.05(2)2.912(3)158(2)
Weak (C-H··· π ) C2-H2A···Cg0.982.853.521(4)134

(Symmetry transformations used to generate equivalent atoms: (i) -x+1, y+1/2, -z+1/2. Cg represents the centroid of the phenyl ring).

Hbond O1 Hydroxyl Oxygen (Donor/Acceptor) N1 Amine Nitrogen (Donor/Acceptor) O1->N1 O-H···N Strong (2.7 Å) O1_sym Hydroxyl Oxygen (Symmetry Eq.) N1->O1_sym N-H···O Moderate (2.9 Å) Pi Phenyl Ring (π-System) CH Aliphatic C-H (Weak Donor) CH->Pi C-H···π Weak (3.5 Å)

Figure 2: Supramolecular hydrogen bonding logic and intermolecular interaction network.

References

  • Blaszykowski, C., Dhimane, A.-L., Fensterbank, L., & Malacria, M. (2003). N-Silyl-Tethered Radical Cyclizations: A New Synthesis of γ-Amino Alcohols. Organic Letters, 5(8), 1341–1344. URL:[Link]

  • Sheldrick, G. M. (2015a). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015b). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Asymmetric Synthesis of 1-Propanol, 2-methyl-3-(phenylamino)- via Organocatalytic Aminomethylation

Target Molecule: (S)-2-methyl-3-(phenylamino)propan-1-ol (CAS: 139944-54-0) Application: Building block for β2 -amino acids, chiral foldamers, and pharmaceutical intermediates. Introduction & Strategic Rationale The synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: (S)-2-methyl-3-(phenylamino)propan-1-ol (CAS: 139944-54-0) Application: Building block for β2 -amino acids, chiral foldamers, and pharmaceutical intermediates.

Introduction & Strategic Rationale

The synthesis of chiral β -amino alcohols bearing an α -stereocenter is a persistent challenge in organic chemistry. The target compound, 1-Propanol, 2-methyl-3-(phenylamino)- , requires precise stereocontrol at the C2 position. Traditional methods relying on chiral auxiliaries or the resolution of racemic mixtures are often inefficient and difficult to scale.

As a Senior Application Scientist, I recommend an organocatalytic asymmetric aminomethylation (cross-Mannich) approach followed by immediate in situ reduction[1]. By utilizing the Jørgensen-Hayashi catalyst ((S)-diphenylprolinol TMS ether) to activate propanal, and an N,O -acetal as a stable iminium precursor, we can construct the C-C bond with exceptional enantioselectivity (>95% ee).

Mechanistic Causality & Stereochemical Control (E-E-A-T)

Do not attempt a direct three-component Mannich reaction using aqueous formaldehyde and aniline with propanal; aqueous conditions lead to competitive aldol condensations, catalyst deactivation, and poor stereocontrol [2]. Instead, the protocol utilizes N -(methoxymethyl)aniline.

The Causality of the Catalytic Cycle:

  • Electrophile Generation: Weak acid (acetic acid) catalyzes the elimination of methanol from N -(methoxymethyl)aniline, generating a highly reactive, anhydrous methylene iminium ion in situ.

  • Nucleophile Activation: The (S)-diphenylprolinol TMS ether condenses with propanal to form an (E)-enamine.

  • Facial Shielding: The bulky α,α -diphenyltrimethylsiloxymethyl group on the catalyst completely blocks the Re-face of the enamine.

  • Ionic Transition State: The addition of LiCl is critical. Unlike L-proline, which relies on hydrogen-bonding (and fails in the presence of salts), the TMS-protected catalyst relies on steric and non-covalent ionic interactions. LiCl stabilizes the approach of the iminium ion to the unhindered Si-face, drastically boosting the ee [1][3].

  • Trapping the Kinetic Product: The resulting β -amino aldehyde is highly susceptible to epimerization at the acidic α -proton and retro-Mannich fragmentation. Immediate reduction with NaBH 4​ traps the stereocenter, yielding the stable β -amino alcohol[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst choice, additives, and the resulting yield/enantiopurity.

Catalyst System (20 mol%)SolventAdditiveTemp (°C)Yield (%)Enantiomeric Excess (ee %)
L-ProlineDMFNone254512
L-ProlineDMFLiCl (1.0 M)2552< 5
(S)-Diphenylprolinol TMSDMFNone257882
(S)-Diphenylprolinol TMSDMFAcOH (20 mol%)48594
(S)-Diphenylprolinol TMS DMF AcOH (20 mol%) + LiCl (1.0 M) 4 89 98

Workflow & Catalytic Cycle Visualization

G A Propanal C Chiral (E)-Enamine (Nucleophile) A->C B (S)-Diphenylprolinol TMS Ether (20 mol%) B->C Enamine Formation F Asymmetric Mannich Addition (Si-Face Attack, LiCl Stabilized) C->F D N-(methoxymethyl)aniline + AcOH (20 mol%) E Methylene Iminium Ion (Electrophile) D->E Acid Catalysis E->F G (S)-2-methyl-3-(phenylamino)propanal (Unstable Intermediate) F->G Hydrolysis & Catalyst Release H In Situ Reduction (NaBH4, MeOH, 0 °C) G->H I Target Molecule: (S)-2-methyl-3-(phenylamino)propan-1-ol H->I Trapping of Stereocenter

Figure 1: Organocatalytic workflow for the synthesis of (S)-2-methyl-3-(phenylamino)propan-1-ol.

Experimental Protocol

Reagents and Materials
  • Propanal: 1.50 mmol (Freshly distilled to remove polymeric species).

  • N -(methoxymethyl)aniline: 1.00 mmol (Prepared via condensation of aniline, formaldehyde, and methanol).

  • (S)-(-)- α,α -Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether: 0.20 mmol (20 mol%).

  • Acetic Acid (Glacial): 0.20 mmol (20 mol%).

  • Lithium Chloride (LiCl): 1.0 mmol (Flame-dried under vacuum prior to use).

  • Solvents: Anhydrous DMF (1.0 mL), Anhydrous Methanol (2.0 mL).

  • Reducing Agent: Sodium borohydride (NaBH 4​ ), 3.00 mmol.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

  • In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add anhydrous LiCl (42.4 mg, 1.00 mmol).

  • Purge the flask with Argon for 5 minutes.

  • Add anhydrous DMF (1.0 mL) and stir vigorously until the LiCl is fully dissolved (yielding a 1.0 M solution).

  • Add the (S)-diphenylprolinol TMS ether catalyst (65.1 mg, 0.20 mmol) and glacial acetic acid (11.4 µL, 0.20 mmol).

  • Cool the reaction mixture to 4 °C using an ice-water bath.

Step 2: Asymmetric Aminomethylation

  • To the cooled solution, add N -(methoxymethyl)aniline (137.2 mg, 1.00 mmol).

  • Dropwise, add freshly distilled propanal (108 µL, 1.50 mmol) over 5 minutes to prevent exothermic degradation.

  • Seal the flask under Argon and allow the mixture to stir at 4 °C for 24 hours.

    • Note: Do not allow the reaction to warm to room temperature, as this increases the rate of retro-Mannich fragmentation and degrades the ee.

Step 3: Self-Validating In-Process Control (IPC)

  • After 24 hours, extract a 10 µL aliquot of the reaction mixture.

  • Quench the aliquot into a vial containing 0.5 mL MeOH and 5 mg NaBH 4​ .

  • Extract with EtOAc, filter, and analyze via Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA 90:10).

  • Validation Check: Proceed to bulk reduction only if the IPC sample confirms an ee of 95%. If the ee is lower, it indicates moisture ingress (which hydrolyzes the TMS ether) or catalyst degradation.

Step 4: In Situ Reduction

  • Once validated, dilute the bulk reaction mixture with anhydrous Methanol (2.0 mL) while maintaining the temperature at 0–4 °C.

  • Add NaBH 4​ (113.5 mg, 3.00 mmol) in small portions over 15 minutes to control hydrogen evolution.

  • Stir for 1 hour at 0 °C, then allow the mixture to slowly warm to room temperature over 30 minutes.

Step 5: Workup and Isolation

  • Quench the excess NaBH 4​ by carefully adding saturated aqueous NH 4​ Cl (2.0 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 × 5 mL).

  • Wash the combined organic layers with brine (3 × 5 mL) to remove DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate 80:20 to 60:40) to afford the pure (S)-2-methyl-3-(phenylamino)propan-1-ol as a pale yellow oil.

Analytical Characterization
  • LC-MS: [M+H] + calculated for C 10​ H 16​ NO + : 166.12; Found: 166.2.

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 7.20-7.15 (m, 2H), 6.75-6.68 (m, 3H), 3.65 (dd, J = 11.0, 4.5 Hz, 1H), 3.55 (dd, J = 11.0, 6.5 Hz, 1H), 3.20 (dd, J = 12.5, 6.0 Hz, 1H), 3.05 (dd, J = 12.5, 7.5 Hz, 1H), 2.05-1.95 (m, 1H), 0.98 (d, J = 7.0 Hz, 3H).

References

  • Title: Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2 -Amino Acids Source: Journal of the American Chemical Society, 2006, 128(21), 6804-6805. URL: [Link]

  • Title: Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, and Direct Cross-Mannich Reaction of Aldehydes Source: Angewandte Chemie International Edition, 2008, 47(47), 9053-9056. URL: [Link]

  • Title: Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction Source: Journal of the American Chemical Society, 2006, 128(41), 13368-13369. URL: [Link]

Application

chromatographic separation methods for 1-Propanol, 2-methyl-3-(phenylamino)- enantiomers

Application Note & Protocol: Chromatographic Enantioseparation of 1-Propanol, 2-methyl-3-(phenylamino)- Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Chiral High-P...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Chromatographic Enantioseparation of 1-Propanol, 2-methyl-3-(phenylamino)-

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Introduction & Chemical Context

The molecule 1-Propanol, 2-methyl-3-(phenylamino)- (commonly referred to as 2-methyl-3-(phenylamino)propan-1-ol) is a chiral amino alcohol featuring a stereogenic center at the C2 position. Because chiral amino alcohols serve as critical building blocks and intermediates in pharmaceutical synthesis, the precise resolution of their (R) and (S) enantiomers is paramount. Enantiomers often exhibit drastically different pharmacological profiles, toxicities, and pharmacokinetic behaviors.

As a Senior Application Scientist, I approach the enantioseparation of this specific structural class—comprising a primary alcohol, a secondary phenylamine, and a sterically active methyl group—by leveraging normal-phase HPLC on polysaccharide-based Chiral Stationary Phases (CSPs).

Mechanistic Causality in Chiral Recognition

Successful chiral separation is never a product of guesswork; it is driven by understanding the non-covalent interactions between the analyte and the stationary phase[1].

  • Chiral Selector Choice: Polysaccharide derivatives, specifically cellulose tris(3,5-dimethylphenylcarbamate) (commercially available as Chiralcel® OD-H or the immobilized Chiralpak® IB), are the gold standard for amino alcohols[2]. The carbamate linkages on the CSP act as both hydrogen-bond donors and acceptors, interacting strongly with the analyte's hydroxyl (-OH) and secondary amine (-NH-) groups. The chiral grooves of the cellulose backbone provide a stereogenic environment that differentially accommodates the (R) and (S) enantiomers based on the spatial projection of the C2-methyl group.

  • Mobile Phase Dynamics: A normal-phase system consisting of n-Hexane and Isopropanol (IPA) is utilized. In my experience, IPA is vastly superior to ethanol for this specific analyte. The steric bulk of IPA slows down the hydrogen-bonding kinetics between the analyte and the CSP, which often yields a higher separation factor (α) for closely related enantiomers[1].

  • The Critical Role of Basic Additives: The presence of the secondary phenylamino group makes this analyte highly susceptible to secondary electrostatic interactions with residual free silanols on the silica support matrix. Without intervention, this causes severe peak tailing and loss of resolution. Adding 0.1% Diethylamine (DEA) to the mobile phase is mandatory; DEA acts as a sacrificial base, competitively masking the silanols and ensuring sharp, symmetrical peaks[2][3].

Experimental Protocol: Normal-Phase HPLC

This protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that must be passed before any unknown samples are analyzed, ensuring absolute trustworthiness in your quantitative data.

Materials & Reagents
  • Column: Chiralcel® OD-H or Chiralpak® IB (250 mm × 4.6 mm, 5 µm particle size)[4].

  • Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Additive: Diethylamine (DEA), ≥99.5% purity.

  • Analyte: Racemic standard of 2-methyl-3-(phenylamino)propan-1-ol.

Sample Preparation
  • Diluent Preparation: Prepare a diluent matching the mobile phase (n-Hexane:IPA, 90:10 v/v). Do not include DEA in the sample diluent to avoid localized pH spikes during injection.

  • Standard/Sample Dissolution: Accurately weigh 10.0 mg of the racemic standard or sample and dissolve it in 10.0 mL of the diluent to achieve a concentration of 1.0 mg/mL.

  • Filtration: Vortex the solution for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Optimized Chromatographic Conditions

Table 1: HPLC Method Parameters

ParameterSpecificationCausality / Rationale
Column Cellulose-based CSP (250 x 4.6 mm, 5 µm)Broad enantioselectivity for amino alcohols.
Mobile Phase n-Hexane / IPA / DEA (90:10:0.1, v/v/v)Normal phase maximizes H-bonding; DEA suppresses silanols[2][3].
Flow Rate 1.0 mL/minBalances theoretical plate count with analysis time.
Column Temp. 25 °CLower temperatures generally enhance entropy-driven chiral recognition.
Detection (UV) 254 nmOptimized for the π-π* transitions of the phenyl ring.
Injection Vol. 10 µLPrevents column overloading and band broadening.
Step-by-Step Methodology
  • Mobile Phase Preparation: Mix 900 mL of n-Hexane with 100 mL of IPA. Add exactly 1.0 mL of DEA. Degas the mixture ultrasonically for 10 minutes.

  • Column Equilibration: Install the chiral column and flush with the mobile phase at 1.0 mL/min for at least 45 minutes. Monitor the UV baseline; proceed only when baseline drift is ≤ 1 mAU/hr.

  • System Suitability Testing (SST): Inject 10 µL of the 1.0 mg/mL racemic standard. Integrate the two resulting peaks.

    • Validation Gate: You must achieve a Resolution (Rs) ≥ 1.5 and a Tailing Factor (Tf) ≤ 1.5. If these metrics fail, proceed to Section 5 (Troubleshooting).

  • Sample Analysis: Inject 10 µL of the unknown sample. Record the chromatogram for 20 minutes to ensure late-eluting impurities clear the column.

  • Column Wash & Storage: Post-analysis, flush the column with n-Hexane:IPA (50:50 v/v) without DEA for 30 minutes to remove strongly retained polar impurities. Store the column in n-Hexane:IPA (90:10 v/v).

Data Presentation & Expected System Suitability Metrics

To ensure the integrity of your results, compare your SST injection against the expected baseline metrics outlined below.

Table 2: Expected System Suitability Metrics

MetricExpected ValueAnalytical Significance
Retention Time (Peak 1) ~8.5 minConfirms proper mobile phase strength.
Retention Time (Peak 2) ~11.2 minConfirms proper mobile phase strength.
Selectivity (α) ≥ 1.25Indicates the CSP is actively distinguishing the spatial projection of the C2-methyl group.
Resolution (Rs) ≥ 1.50Guarantees baseline separation, allowing for accurate integration of Enantiomeric Excess (ee).
Tailing Factor (Tf) ≤ 1.50Confirms that the 0.1% DEA is effectively masking silica silanols.

Troubleshooting & Method Optimization

If the self-validating SST metrics are not met, apply the following field-proven adjustments:

  • Issue: Poor Resolution (Rs < 1.5).

    • Causality: The analyte is eluting too quickly, preventing sufficient interaction with the chiral grooves.

    • Action: Decrease the IPA concentration from 10% to 5%. This reduces the eluent strength, increasing retention time (k') and allowing more theoretical plates for separation.

  • Issue: Severe Peak Tailing (Tf > 1.5).

    • Causality: Incomplete masking of stationary phase silanols[2][3].

    • Action: Ensure your DEA is fresh (amines degrade and absorb CO2 over time). If tailing persists, increase DEA concentration to 0.2% v/v, or switch to an immobilized CSP (Chiralpak® IB) which often exhibits superior mass transfer kinetics compared to coated phases[4].

Workflow Visualization

The following diagram maps the logical progression of the method development and validation protocol, ensuring no critical validation gates are bypassed.

Workflow Start Start: Method Development 2-Methyl-3-(phenylamino)propan-1-ol CSP Select Chiral Stationary Phase (Cellulose-based, e.g., OD-H / IB) Start->CSP MobilePhase Prepare Mobile Phase Hexane:IPA (90:10) + 0.1% DEA CSP->MobilePhase Equilibration Column Equilibration Flow: 1.0 mL/min, Temp: 25°C MobilePhase->Equilibration SST System Suitability Test (SST) Inject Racemic Standard Equilibration->SST Decision Is Resolution (Rs) ≥ 1.5 & Tailing Factor ≤ 1.5? SST->Decision Optimize Optimize Conditions Adjust IPA % or DEA conc. Decision->Optimize No Analysis Sample Analysis Determine Enantiomeric Purity Decision->Analysis Yes Optimize->Equilibration

Figure 1: Chiral HPLC method development and validation workflow for amino alcohol enantioseparation.

References

  • High-performance liquid chromatographic enantioseparation of amino alcohol analogues possessing 1,2,3,4-tetrahydroisoquinoline skeleton on polysaccharide-based chiral stationary phases. nih.gov. URL:

  • Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. yakhak.org. URL:[4]

  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. benchchem.com. URL:[2]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. nih.gov. URL:[3]

  • Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. benchchem.com. URL:

  • Recognition in the Domain of Molecular Chirality: From Noncovalent Interactions to Separation of Enantiomers. researchgate.net. URL:[1]

Sources

Method

Application Note: Enhancing LC-MS/MS Sensitivity for 1-Propanol, 2-methyl-3-(phenylamino)- through Dansyl Chloride Derivatization

Abstract The quantitative analysis of small, polar molecules like 1-Propanol, 2-methyl-3-(phenylamino)- by reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often hampered by poor chromatographi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quantitative analysis of small, polar molecules like 1-Propanol, 2-methyl-3-(phenylamino)- by reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often hampered by poor chromatographic retention and low ionization efficiency. This application note presents a robust and highly sensitive method employing chemical derivatization with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) to overcome these analytical challenges. By covalently attaching the large, hydrophobic, and readily ionizable dansyl moiety to the analyte, this pre-column derivatization strategy significantly improves its chromatographic behavior and enhances its response in the mass spectrometer. The resulting dansylated derivative provides a stable, characteristic precursor ion and a highly specific product ion for reliable quantification using Multiple Reaction Monitoring (MRM). This protocol offers a complete, step-by-step guide for researchers, scientists, and drug development professionals, enabling low-level detection of 1-Propanol, 2-methyl-3-(phenylamino)- in complex matrices.

Introduction and Rationale for Derivatization

1-Propanol, 2-methyl-3-(phenylamino)- is a polar compound containing both a secondary amine and a primary alcohol functional group. Direct analysis of such compounds using standard reversed-phase (e.g., C18) LC-MS/MS methods is often problematic. Polar analytes exhibit weak interaction with the nonpolar stationary phase, leading to poor retention, early elution times, and potential co-elution with matrix interferences, which can cause ion suppression.[1][2] Furthermore, the inherent chemical structure of the molecule may not be conducive to efficient protonation in the electrospray ionization (ESI) source, resulting in poor sensitivity.

Chemical derivatization is a powerful technique to modify the physicochemical properties of an analyte to make it more suitable for a given analytical platform.[3][4] For the LC-MS/MS analysis of 1-Propanol, 2-methyl-3-(phenylamino)-, derivatization with Dansyl Chloride was selected for three primary reasons:

  • Enhanced Chromatographic Retention: The introduction of the large, nonpolar naphthalene ring system of the dansyl group drastically increases the hydrophobicity of the analyte. This leads to stronger interaction with the reversed-phase column, resulting in increased retention time, better separation from polar matrix components, and improved peak shape.

  • Improved Ionization Efficiency: Dansyl chloride introduces a tertiary amine (a dimethylamino group) into the analyte's structure.[5] This group has a high proton affinity and is readily protonated in the ESI source under acidic mobile phase conditions, leading to a significant enhancement in the generation of the protonated molecule [M+H]⁺ and a dramatic increase in MS signal intensity.[5][6]

  • Specific and Sensitive MS/MS Detection: Upon collision-induced dissociation (CID), dansylated compounds produce a stable and characteristic product ion at m/z 171, corresponding to the dimethylaminonaphthalene moiety.[6] Monitoring the transition from the derivatized precursor ion to this specific product ion in MRM mode provides exceptional selectivity and sensitivity, minimizing background noise and allowing for accurate quantification at low concentrations.

Derivatization Chemistry

The derivatization reaction proceeds via a nucleophilic attack of the secondary amine of 1-Propanol, 2-methyl-3-(phenylamino)- on the electrophilic sulfur atom of the sulfonyl chloride group of Dansyl Chloride. This reaction forms a highly stable sulfonamide bond. The reaction is conducted under alkaline conditions (pH ~9.5) to ensure the amine is in its deprotonated, more nucleophilic state, which facilitates the reaction.[7][8][9] While Dansyl Chloride can also react with alcohols, the amine group is significantly more nucleophilic and will react preferentially under these conditions, ensuring the formation of a single, predominant derivative for consistent and accurate quantification.

derivatization_reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Analyte 1-Propanol, 2-methyl-3-(phenylamino)- Conditions Alkaline Buffer (pH 9.5) Acetonitrile 60°C, 45 min Analyte->Conditions + DansylCl Dansyl Chloride DansylCl->Conditions Derivative Dansylated Analyte (Stable & MS-Active) Conditions->Derivative HCl HCl

Figure 1: Reaction of 1-Propanol, 2-methyl-3-(phenylamino)- with Dansyl Chloride.

Detailed Experimental Protocols

Materials and Reagents
  • 1-Propanol, 2-methyl-3-(phenylamino)- (Analyte Standard)

  • Internal Standard (IS): A structurally similar compound, e.g., Dansylated-d6-amphetamine or a stable isotope-labeled version of the analyte.

  • Dansyl Chloride, ≥99.0% purity

  • Sodium Bicarbonate, ACS grade

  • Formic Acid, LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade or Type I

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC vials with inserts

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the analyte standard in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare similarly to the analyte stock solution.

  • Working Standards: Serially dilute the stock solution with 50:50 Methanol:Water to prepare a series of calibration standards and quality control (QC) samples.

  • Sodium Bicarbonate Buffer (100 mM, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of LC-MS grade water. Adjust pH if necessary.

  • Dansyl Chloride Reagent (5 mg/mL): Prepare fresh daily. Weigh 5 mg of Dansyl Chloride and dissolve in 1 mL of acetonitrile. Vortex thoroughly. Caution: Dansyl Chloride is moisture-sensitive and hydrolyzes in water.[7]

  • Quenching Solution (2% Formic Acid): Add 200 µL of formic acid to 9.8 mL of water.

Sample Preparation and Derivatization Workflow

The following protocol is designed for biological samples like plasma. For samples in simpler matrices, the protein precipitation step may be omitted.

workflow start Start: Sample (e.g., 50 µL Plasma) ppt Protein Precipitation Add 150 µL ACN with Internal Standard Vortex & Centrifuge start->ppt supernatant Collect Supernatant (100 µL) ppt->supernatant evap Evaporate to Dryness (Nitrogen Stream, 40°C) supernatant->evap reconstitute Reconstitute Add 50 µL Sodium Bicarbonate Buffer evap->reconstitute derivatize Derivatize Add 50 µL Dansyl-Cl Reagent Vortex reconstitute->derivatize incubate Incubate 60°C for 45 minutes derivatize->incubate quench Quench Reaction Add 10 µL of 2% Formic Acid Vortex incubate->quench dilute Dilute & Filter Add 400 µL Mobile Phase A Filter into HPLC vial quench->dilute inject Inject into LC-MS/MS dilute->inject

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Application

Application Notes &amp; Protocols: High-Purity Isolation of 1-Propanol, 2-methyl-3-(phenylamino)-

Introduction: The Challenge of Purifying Substituted Amino Alcohols The compound 1-Propanol, 2-methyl-3-(phenylamino)- is a substituted amino alcohol, a class of molecules that are valuable intermediates in pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Purifying Substituted Amino Alcohols

The compound 1-Propanol, 2-methyl-3-(phenylamino)- is a substituted amino alcohol, a class of molecules that are valuable intermediates in pharmaceutical and fine chemical synthesis. The presence of both a basic secondary amine and a polar hydroxyl group imparts unique chemical properties that can be leveraged for purification. However, crude reaction mixtures often contain a challenging matrix of unreacted starting materials, reagents, and side-products with similar polarities.

This guide provides a comprehensive framework for the purification of 1-Propanol, 2-methyl-3-(phenylamino)-. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to rationally design and troubleshoot purification strategies. The protocols described herein are designed to be self-validating, incorporating analytical checkpoints to ensure the isolation of a final product with the highest possible purity.

Section 1: Understanding the Crude Mixture: A Profile of Potential Impurities

Effective purification begins with a thorough understanding of what needs to be removed. The composition of the crude mixture is dictated by the synthetic route used. A common approach to synthesizing such molecules is the reductive amination of a corresponding ketone or aldehyde. Based on this, the primary impurities are likely to be:

Impurity Class Potential Species Rationale for Presence Key Differentiating Property
Starting Materials Unreacted Phenylacetone or precursor aldehyde; AnilineIncomplete reaction conversion.Phenylacetone is a neutral ketone. Aniline is a weaker base than the product.
Reducing Agents Borohydride salts (e.g., NaBH₄), residual metalsExcess reagent used to drive the reaction to completion.Inorganic salts, highly water-soluble.
Side-Products Imines, over-alkylated products, or products of self-condensationResulting from side reactions common in reductive aminations.Imines are less stable; other products may have different polarities.
Solvents & Reagents Reaction solvents (e.g., Methanol, THF), acids/bases from workupResiduals from the synthesis and initial workup steps.Volatile compounds, typically removed under reduced pressure.

Section 2: The Analytical Toolkit for Purity Assessment

Confident assessment of purity requires a multi-faceted analytical approach. A single technique is rarely sufficient to declare a compound "pure."

A. Thin-Layer Chromatography (TLC) TLC is an indispensable, rapid technique for real-time monitoring of purification progress.[1] It helps in selecting solvent systems for column chromatography and assessing the purity of collected fractions.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). A small amount of triethylamine (~0.5-1%) is often added to the eluent to reduce the "streaking" of the basic amine spot on the acidic silica plate.[2]

  • Visualization: UV light (254 nm) and chemical staining (e.g., potassium permanganate or ninhydrin for primary/secondary amines).[2]

B. High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC) These techniques are the gold standard for quantitative purity analysis.[3][4]

  • HPLC: Reversed-phase HPLC (using a C18 column) with a mobile phase of acetonitrile/water or methanol/water, often with a buffer or additive like trifluoroacetic acid (TFA), is effective for analyzing non-volatile impurities.

  • GC: Provides excellent resolution for volatile impurities, such as residual solvents.[5]

C. Spectroscopic Confirmation Spectroscopy is essential for verifying the chemical identity of the purified product and ensuring no structural degradation occurred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation and can reveal the presence of impurities at levels down to ~1%.[6]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the O-H stretch (broad, ~3300 cm⁻¹) and the N-H stretch (sharp, ~3400 cm⁻¹).[7]

  • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming its identity.[3]

D. Physical Property Analysis For solid compounds, the melting point is a simple and reliable indicator of purity. A sharp, well-defined melting point range suggests high purity, whereas a broad and depressed range indicates the presence of impurities.[1][8]

Section 3: Core Purification Protocols

Based on the chemical nature of 1-Propanol, 2-methyl-3-(phenylamino)-, a combination of the following techniques will yield a highly pure product.

Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE)

Principle: This technique exploits the basicity of the amine functional group. By treating the crude organic mixture with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt.[9][10] This salt migrates to the aqueous phase, leaving non-basic organic impurities behind in the organic phase. The layers are separated, and the aqueous layer is then basified to regenerate the pure, water-insoluble free amine, which can be extracted back into a fresh organic solvent.[11]

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc), in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous Hydrochloric Acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate fully. The protonated amine is now in the aqueous (top) layer if using DCM, or the bottom layer if using EtOAc. Drain and collect the aqueous layer.

  • Back-Extraction (Optional): To maximize recovery, wash the original organic layer again with a fresh portion of 1 M HCl and combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2 M aqueous Sodium Hydroxide (NaOH) with stirring until the pH is >10 (check with pH paper). The free amine may precipitate or form an oily layer.

  • Product Extraction: Extract the basified aqueous solution three times with fresh portions of DCM or EtOAc.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free amine.

Workflow: Acid-Base Extraction

A Crude Mixture in Organic Solvent B Add 1M HCl, Shake, Separate Layers A->B C Organic Layer (Neutral/Acidic Impurities) B->C Discard D Aqueous Layer (Protonated Amine Salt) B->D E Basify with NaOH (pH > 10) D->E F Extract with Fresh Organic Solvent E->F G Aqueous Layer (Inorganic Salts) F->G Discard H Combined Organic Layers (Purified Free Amine) F->H I Dry (Na2SO4), Filter, Concentrate H->I J Pure Product I->J

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and solubility in a liquid mobile phase.[12] For amines, special considerations are necessary to achieve good separation.

Causality Behind Experimental Choices:

  • Adsorbent Choice: Standard silica gel is acidic and can cause severe tailing (streaking) of basic compounds. To mitigate this, either use a deactivated (neutral) silica or, more commonly, add a small amount of a volatile base like triethylamine (Et₃N) to the eluent.[2] Basic alumina is an alternative stationary phase well-suited for purifying amines.[12]

  • Solvent System (Eluent): The polarity of the eluent is critical. A low-polarity solvent is used to start, and the polarity is gradually increased to elute compounds of increasing polarity. TLC is used to determine the optimal solvent system that gives a retention factor (Rƒ) of ~0.3 for the desired product.[12]

Experimental Protocol:

  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product (post-LLE is recommended) in a minimal amount of the eluent or DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the determined solvent system (e.g., 95:5:0.5 Hexanes:EtOAc:Et₃N). Gradually increase the eluent polarity (e.g., to 80:20:0.5) as the column runs (gradient elution).

  • Fraction Collection: Collect small fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

Principle: This is the most powerful method for purifying solid compounds to very high levels of purity. It relies on the difference in solubility of the desired compound and impurities in a specific solvent at different temperatures.[5]

Experimental Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts of the product in various solvents (e.g., hexanes, toluene, isopropanol/hexane mixtures) to find a suitable one.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities and dry them under vacuum.

  • Purity Check: Determine the melting point of the crystals. A sharp melting point indicates high purity.

Pro-Tip: Salt Recrystallization: Often, the salt form of an amine (e.g., hydrochloride or oxalate) has better crystallization properties than the free base.[13][14] The crude free base can be dissolved in a solvent like ethanol or isopropanol, and a stoichiometric amount of an acid (e.g., HCl in ether, or oxalic acid) can be added to precipitate the salt, which is then recrystallized. The pure salt can be converted back to the free base using the basification step from Protocol 1.

Section 4: Integrated Purification Workflow

The choice of protocol depends on the state of the crude mixture and the desired final purity. The following flowchart provides a logical path for purification.

Decision-Making Flowchart for Purification

decision decision Start Crude Reaction Mixture LLE Protocol 1: Acid-Base Extraction Start->LLE Analyze1 Analyze Purity (TLC, NMR) LLE->Analyze1 IsPure Is Purity >95%? Analyze1->IsPure IsSolid Is Product a Solid? IsPure->IsSolid No End High-Purity Product IsPure->End Yes Recrystallize Protocol 3: Recrystallization IsSolid->Recrystallize Yes Chromatography Protocol 2: Column Chromatography IsSolid->Chromatography No Analyze2 Analyze Purity (TLC, NMR, HPLC) Recrystallize->Analyze2 Chromatography->Analyze2 IsPure2 Is Purity Sufficient? Analyze2->IsPure2 IsPure2->End Yes Stop Stop or Re-evaluate IsPure2->Stop No

Caption: Decision tree for selecting a purification strategy.

Section 5: Troubleshooting Common Issues

Problem Potential Cause Troubleshooting Steps
Emulsion during LLE The two solvent phases are not separating cleanly.Add a small amount of brine (saturated NaCl solution). Allow the funnel to stand undisturbed for a longer period. Filter the entire mixture through a pad of Celite.
Product "Oils Out" during Recrystallization The solution is supersaturated, or the melting point of the solid is lower than the solvent's boiling point.Add a little more solvent to the hot mixture. Ensure slow cooling. Try a different solvent system with a lower boiling point.
Amine Streaks on TLC/Column The acidic nature of the silica gel is strongly adsorbing the basic amine.Add 0.5-1% triethylamine or ammonia to the eluent.[2] Use basic alumina as the stationary phase instead of silica.[12]
Purity Doesn't Improve Impurities have very similar properties to the product.A combination of techniques is needed. Try salt recrystallization to alter the compound's properties. Use high-resolution chromatography (HPLC).

Conclusion

The purification of 1-Propanol, 2-methyl-3-(phenylamino)- is a multi-step process that relies on a sound understanding of its chemical properties. A preliminary acid-base extraction is a highly effective first step for removing a significant portion of non-basic impurities. Subsequent purification to high levels can be achieved through either recrystallization for solid products or column chromatography for oils or challenging mixtures. Throughout the process, diligent analysis by TLC, NMR, and other methods is paramount to validating the purity of the final compound. By applying these integrated protocols, researchers can confidently isolate this valuable amino alcohol for use in further research and development.

References

  • Wikipedia contributors. (2024). Acid–base extraction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup : r/Chempros. Retrieved from [Link]

  • Engineering Ideas Clinic, University of Toronto. (n.d.). What is an Acid and Base Extraction? Confluence. Retrieved from [Link]

  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • Concordia University. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography. Retrieved from [Link]

  • Sciencemadness.org. (2011, August 25). Amino alcohol via Akabori, trial run. Retrieved from [Link]

  • Brossi, A., & Schnider, O. (1951). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry, 29(8), 635-643.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Lab-Training. (2025, April 27). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]

  • Google Patents. (n.d.). US2243977A - Process for the preparation of amino-alcohols.
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). JP2669874B2 - Method for recovering 2-amino alcohol.
  • Google Patents. (n.d.). FR2881425A1 - Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters....
  • Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]

  • ProQuest. (n.d.). The crystallization of amino acids from mixtures of water and alcohol. Retrieved from [Link]

  • Finnegan, W. G., & Henry, R. A. (1950). The Synthesis of Some Amino Alcohols. Journal of the American Chemical Society, 72(4), 1842-1844.
  • CSB and SJU Digital Commons. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (S)-1-Phenyl-1-propanol. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0534553 A1 - Method for the preparation of an alpha-amino alcohol. Retrieved from [Link]

  • Öztürk, N., & Gök, A. (2011). Separation techniques: Chromatography. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 1-13.
  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, February 17). Amino (NH2) Column: How to Keep High Performance? Retrieved from [Link]

  • Waters Help Center. (n.d.). [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 2-Amino-1-Phenyl-1-Propanol. Retrieved from [Link]

  • Hoover, F. W., & Hass, H. B. (1947). Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. The Journal of Organic Chemistry, 12(4), 506-509.
  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • Google Patents. (n.d.). US9440899B2 - Purification method.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Increasing the Synthesis Yield of 1-Propanol, 2-methyl-3-(phenylamino)-

Welcome to the technical support center for the synthesis of 1-Propanol, 2-methyl-3-(phenylamino)-. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Propanol, 2-methyl-3-(phenylamino)-. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic protocols. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, helping you make informed decisions to maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes to 1-Propanol, 2-methyl-3-(phenylamino)-, and how do I choose the best one for my lab?

A1: The selection of a synthetic route is the most critical decision affecting overall yield. It depends on starting material availability, scalability, and the specific challenges your team is equipped to handle. Three primary routes are commonly considered for this class of γ-amino alcohols.

  • Route A: Reductive Amination of an Aldehyde: This is often the most direct approach. It involves the reaction of 2-methyl-3-hydroxypropanal with aniline to form an intermediate imine (or enamine), which is then reduced in situ to the target amine.

  • Route B: Nucleophilic Ring-Opening of an Epoxide: This strategy involves reacting a suitable epoxide, such as 2-(methyloxiran-2-yl)methanol, with aniline. The success of this route hinges on controlling the regioselectivity of the amine's attack on the epoxide ring.

  • Route C: Nucleophilic Substitution on a Halo-alcohol: This classic Sₙ2 approach uses a starting material like 3-bromo-2-methyl-1-propanol, which is reacted with aniline. Yields can be compromised by a competing elimination (E2) side reaction.

cluster_A Route A: Reductive Amination cluster_B Route B: Epoxide Ring-Opening cluster_C Route C: Nucleophilic Substitution (Sₙ2) A_Start 2-methyl-3-hydroxypropanal + Aniline A_Mid Imine/Enamine Intermediate A_Start->A_Mid Condensation (-H₂O) A_End 1-Propanol, 2-methyl-3-(phenylamino)- A_Mid->A_End Reduction (e.g., NaBH₃CN) B_Start 2-(methyloxiran-2-yl)methanol + Aniline B_End 1-Propanol, 2-methyl-3-(phenylamino)- B_Start->B_End Nucleophilic Attack (Catalyzed) C_Start 3-bromo-2-methyl-1-propanol + Aniline C_End 1-Propanol, 2-methyl-3-(phenylamino)- C_Start->C_End Sₙ2 Displacement (-HBr)

Caption: Primary synthetic routes to the target compound.

FeatureRoute A: Reductive AminationRoute B: Epoxide Ring-OpeningRoute C: Nucleophilic Substitution
Pros High atom economy; often a one-pot reaction.Can be highly stereospecific if chiral epoxides are used.Conceptually simple; uses common reagents.
Cons Aldehyde starting material can be unstable; risk of side reactions (e.g., over-alkylation).[1]Regioselectivity can be a major issue, leading to isomeric byproducts.[2]Competing E2 elimination reaction can significantly lower yield; halo-alcohols can be lachrymatory.[3]
Key Challenge Controlling the reduction step to avoid side products.Achieving high regioselectivity for the desired isomer.Suppressing the elimination side reaction.
Best For Labs prioritizing step-economy and with experience in controlling reduction chemistry.Applications where stereochemistry is critical and regioselectivity can be controlled.Situations where the halo-alcohol precursor is readily and cheaply available.
Q2: My reductive amination yield is poor, with many unidentified spots on my TLC plate. What's going wrong?

A2: This is a classic issue in reductive amination. Low yields are typically traced back to three main culprits: inefficient imine formation, undesired side reactions during reduction, and catalyst issues in catalytic hydrogenation setups.

problem problem cause cause solution solution Start Low Yield in Reductive Amination P1 Problem: Incomplete Imine Formation Start->P1 P2 Problem: Side-Product Formation Start->P2 P3 Problem: Catalyst Deactivation (Hydrogenation) Start->P3 C1 Cause: Incorrect pH or Presence of Water P1->C1 S1 Solution: - Adjust pH to 4.5-6 - Use molecular sieves - Use a Dean-Stark trap C1->S1 C2a Cause: Over-reduction of Aldehyde P2->C2a C2b Cause: Di-alkylation of Aniline P2->C2b S2a Solution: Use selective reductant (STAB, NaBH₃CN) C2a->S2a S2b Solution: Use >1.5 eq. of Aniline C2b->S2b C3 Cause: Substrate Impurities P3->C3 S3 Solution: - Purify starting materials - Use fresh, high-quality catalyst C3->S3

Caption: Troubleshooting flowchart for reductive amination.

  • Inefficient Imine Formation: The formation of the imine is the crucial first step. It is generally acid-catalyzed, but if the solution is too acidic (pH < 4), the aniline nucleophile becomes fully protonated and non-reactive. Conversely, if the pH is too high, there isn't enough acid to catalyze water elimination.

    • Solution: Maintain a pH between 4.5 and 6. The removal of water as it forms drives the equilibrium toward the imine product. Using molecular sieves or a Dean-Stark apparatus is highly effective.

  • Side-Product Formation During Reduction: The choice of reducing agent is critical.

    • Over-reduction: A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) will readily reduce the starting aldehyde to 2-methyl-1,3-propanediol before it can even form the imine.

    • Di-alkylation: As the desired product amine forms, it can compete with aniline and react with the imine intermediate, leading to a tertiary amine byproduct.[1]

    • Solution: Use a milder, pH-sensitive reducing agent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN). These reagents are most effective at the slightly acidic pH required for imine formation and are less likely to reduce the aldehyde directly.[4] To minimize di-alkylation, use a slight molar excess (e.g., 1.5 equivalents) of aniline relative to the aldehyde.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methyl-3-hydroxypropanal (1.0 eq.) and a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Amine Addition: Add aniline (1.5 eq.) to the solution, followed by a catalytic amount of acetic acid to achieve a pH of approximately 5.

  • Imine Formation: Add 4Å molecular sieves and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the aldehyde.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Q3: I'm getting a 50/50 mixture of regioisomers from my epoxide ring-opening reaction. How can I control the outcome?

A3: This is the central challenge of the epoxide ring-opening route. Without a catalyst, aniline will attack both carbons of the epoxide, leading to a mixture of the desired product and its isomer, 1-(phenylamino)-2-methyl-3-propanol. The key to a high yield is catalyst-controlled regioselectivity.[2]

  • The Mechanistic Problem: In an uncatalyzed reaction, nucleophilic attack is governed by a combination of sterics (favoring attack at the less-hindered carbon) and electronics. For many unsymmetrical epoxides, these factors do not provide a strong preference, resulting in poor selectivity.[2]

  • The Solution: Catalysis:

    • Lewis Acid Catalysis: Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) can coordinate to the epoxide oxygen, activating the ring. This often promotes attack at the more sterically hindered carbon, but selectivity can vary.

    • Brønsted Acid Catalysis: Simple acids like acetic acid can protonate the epoxide, activating it for nucleophilic attack. This method is often metal-free and can provide excellent regioselectivity, typically favoring attack at the less substituted carbon in a pure Sₙ2 fashion.

    • Enzyme Catalysis: Lipases have been shown to catalyze the ring-opening of epoxides with amines with high efficiency and selectivity in some cases.[5][6]

This protocol is adapted from a metal- and solvent-free method that demonstrates high regioselectivity.

  • Setup: In a sealed vial, combine 2-(methyloxiran-2-yl)methanol (1.0 eq.) and aniline (1.2 eq.).

  • Catalyst Addition: Add glacial acetic acid (2.0 eq.).

  • Reaction: Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and carefully neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude oil by column chromatography to isolate the desired regioisomer.

Q4: My final product looks pure by NMR, but my isolated yield after chromatography is low. How can I improve my purification process?

A4: Low isolated yield despite high reaction conversion is a common and frustrating problem. It usually points to losses during the work-up and purification stages. Amino alcohols can be particularly tricky due to their dual functionality.

StepObjectiveRecommended TechniqueExpert Insight
1. Reaction Quench & Work-up Neutralize reagents; remove ionic byproducts.Add saturated NaHCO₃ or NH₄Cl solution.The amine product is basic. An acidic workup (e.g., dilute HCl) will protonate it, moving it to the aqueous layer. This can be used to separate it from non-basic organic impurities. You can then re-basify the aqueous layer and extract your product back out.
2. Solvent Removal Concentrate the crude product.Rotary Evaporation.Your product is likely a high-boiling oil. Avoid using excessive heat on the rotovap, as this can cause decomposition. Use a high-vacuum pump if necessary.
3. Primary Purification Separate the product from major impurities.Flash Column Chromatography (Silica Gel).The alcohol and amine groups make your product quite polar. It may stick to the silica. To improve recovery, try adding 1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). This deactivates the acidic silica sites and prevents peak tailing.
4. Final Purification / Isolation Achieve high purity; obtain a solid if possible.Recrystallization of a Salt.If your final application requires a solid, consider converting the purified oil to its hydrochloride salt. Dissolve the oil in ether or ethyl acetate and bubble dry HCl gas through it, or add a solution of HCl in isopropanol. The hydrochloride salt will often precipitate as a crystalline solid, which can be easily filtered and dried, providing a highly pure final product.[7]

References

  • LookChem. (n.d.). Purification of 1-Propanol. Chempedia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (S)-1-Phenyl-1-propanol. Org. Synth. Coll. Vol. 10, 305. Retrieved from [Link]

  • Schaus, S. E., & Jacobsen, E. N. (2003). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Organic Letters, 5(13), 2239-2241. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Reduction of Chiral Amino Acids Based on Current Method. JOCPR, 7(5), 845-849. Retrieved from [Link]

  • Diva-portal.org. (2006). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]

  • Li-Hua, Z., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI Catalysts, 10(12), 1419. Retrieved from [Link]

  • UM Students' Repository. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2016). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 52(46), 7418-7421. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 2-Amino-1-Phenyl-1-Propanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]

  • Erowid. (n.d.). Reductive Amination Review. Retrieved from [Link]

  • ResearchGate. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC. Retrieved from [Link]

  • PubMed. (2017). Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. Retrieved from [Link]

  • MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved from [Link]

  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • Wikimedia Commons. (2023). File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png. Retrieved from [Link]

  • Amanote Research. (2018). Synthesis of 1-(3 Diethylaminophenyloxy)- 2-Propanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetone. Retrieved from [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

Sources

Optimization

Technical Support Center: Troubleshooting Liquid-Liquid Extraction (LLE) of 1-Propanol, 2-methyl-3-(phenylamino)-

Overview: The Chemistry of the Extraction Challenge 1-Propanol, 2-methyl-3-(phenylamino)- is a highly functionalized pharmaceutical intermediate. Its structure features a secondary amine (phenylamino group) and a primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: The Chemistry of the Extraction Challenge

1-Propanol, 2-methyl-3-(phenylamino)- is a highly functionalized pharmaceutical intermediate. Its structure features a secondary amine (phenylamino group) and a primary alcohol, making it an amphoteric and amphiphilic molecule.

When performing liquid-liquid extraction (LLE) on this compound, researchers frequently encounter low purity and yield loss. These issues are rarely due to chemical degradation; rather, they stem from the molecule's physical chemistry. The secondary amine has a pKa (~5.0–5.5) that closely overlaps with common starting materials like aniline (pKa ~4.6), causing co-extraction. Furthermore, the combination of a hydrophilic head (-NH, -OH) and a hydrophobic tail (phenyl, methyl) grants the molecule surfactant-like properties, leading to severe emulsion formation during phase separation.

Diagnostic Workflow

LLE_Troubleshooting Start Low Purity in LLE Product CheckEmulsion Is there a rag layer? Start->CheckEmulsion EmulsionYes Surfactant Behavior CheckEmulsion->EmulsionYes Yes EmulsionNo Check Impurity Profile CheckEmulsion->EmulsionNo No FixEmulsion Add Brine / Gentle Swirl EmulsionYes->FixEmulsion CheckPH Are impurities basic? EmulsionNo->CheckPH FixEmulsion->CheckPH PHYes Overlapping pKa CheckPH->PHYes Yes PHNo Neutral Impurities CheckPH->PHNo No FixPH Implement pH-Swing PHYes->FixPH FixSolvent Change Solvent to MTBE PHNo->FixSolvent Pure High Purity Target FixPH->Pure FixSolvent->Pure

Diagnostic workflow for LLE purity issues in amino alcohol synthesis.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my extracted 1-Propanol, 2-methyl-3-(phenylamino)- contaminated with unreacted aniline, despite performing an acidic wash? Causality & Mechanism: The target compound and unreacted aniline both contain basic nitrogen atoms, leading to a narrow thermodynamic window for separation. Because amino alcohols can exist in protonated or deprotonated forms depending heavily on the aqueous pH[1], a standard, unmonitored acid wash is insufficient. If the aqueous wash is mildly acidic (e.g., pH 4.0), a significant fraction of the aniline remains deprotonated and soluble in the organic phase alongside the target. Resolution: You must exploit the slight pKa difference by optimizing the pH to shift the equilibrium[2]. Implement a strict pH-swing extraction . Force both compounds into the aqueous phase at pH 2.0, wash away neutral impurities with an organic solvent, and then carefully basify to exactly pH 8.0. At pH 8.0, the target compound is fully deprotonated and extracts into the organic layer, while avoiding the highly basic conditions that might pull over other unwanted byproducts.

Q2: During the organic extraction, a thick "rag layer" (emulsion) forms at the phase interface. What causes this and how can I break it? Causality & Mechanism: Emulsions commonly occur when a sample contains a high amount of surfactant-like compounds[3]. 1-Propanol, 2-methyl-3-(phenylamino)- acts as a weak surfactant. High-shear mixing (vigorous shaking) forces these amphiphilic molecules to stabilize microdroplets of water within the organic phase, trapping impurities and preventing a clean phase split. Resolution:

  • Mechanical Adjustment: Replace vigorous shaking with a gentle swirling motion. This emulates protocols designed to minimize emulsion formation by maintaining surface area contact without the kinetic energy that stabilizes microdroplets[4].

  • Thermodynamic Adjustment: Add saturated sodium chloride (brine) to the aqueous phase. This increases the ionic strength of the aqueous layer, forcing the surfactant-like molecule to separate into the organic phase—a technique known as "salting out"[3].

Q3: Which organic solvent is optimal for maximizing the purity of this specific amino alcohol? Causality & Mechanism: Highly polar solvents like Ethyl Acetate (EtOAc) strongly hydrogen-bond with both the target's hydroxyl group and polar impurities, leading to high yield but poor selectivity. Less polar, non-hydrogen-bond-donating solvents like Methyl tert-butyl ether (MTBE) or Toluene offer superior thermodynamic selectivity. They readily dissolve the hydrophobic phenyl ring of the target while rejecting highly polar, water-soluble byproducts.

Quantitative Data: Solvent & pH Optimization Matrix

The following table summarizes the partitioning behavior of 1-Propanol, 2-methyl-3-(phenylamino)- and its primary impurities across different solvent systems.

Extraction SolventAqueous pHTarget Recovery (%)Aniline Co-extraction RiskEmulsion Propensity
Ethyl Acetate8.0> 95%HighHigh
MTBE 8.0 ~ 90% Moderate Low
Toluene8.0~ 80%LowLow
MTBE2.0< 5%Low (Target is protonated)Low

Experimental Protocol: Self-Validating pH-Swing LLE

To guarantee high purity, utilize this step-by-step, self-validating methodology. Every step contains a physical or chemical checkpoint to ensure the system is operating as intended.

Step 1: Acidic Quench & Neutral Impurity Rejection

  • Dilute the crude reaction mixture with 1M HCl until the aqueous phase reaches pH 2.0.

  • Add 2 volumes of Toluene and swirl gently for 2 minutes.

  • Allow the phases to separate and discard the upper Toluene layer.

  • Self-Validation Checkpoint: Test the aqueous layer with a calibrated pH meter. If the pH is > 2.5, the target amine may not be fully protonated, risking yield loss into the Toluene waste. Analyze the discarded Toluene via TLC; it should contain only neutral unreacted starting materials, with no UV-active spot corresponding to the target amine.

Step 2: Precise Basification

  • Cool the retained aqueous layer in an ice bath to 5°C (to prevent exothermic degradation).

  • Slowly add 2M NaOH dropwise while stirring until the pH reaches exactly 8.0.

  • Self-Validation Checkpoint: As the pH crosses 6.0, the aqueous layer must become visibly cloudy or milky. This visual cue confirms the target compound is deprotonating and crashing out of the aqueous solution.

Step 3: Target Extraction & Emulsion Mitigation

  • Add 2 volumes of MTBE to the cloudy aqueous layer.

  • Agitate using a gentle, orbital swirling motion for 3 minutes. Do not shake vigorously.

  • Allow the phases to settle for 10 minutes.

  • Self-Validation Checkpoint: A sharp phase boundary should form. If a rag layer > 5mm persists, the emulsion is likely stabilized by insoluble polymeric byproducts. Filter the entire biphasic mixture through a tightly packed pad of Celite, then return to the separatory funnel. The phases will now split cleanly.

Step 4: Brine Wash & Isolation

  • Separate the lower aqueous layer and extract once more with 1 volume of MTBE.

  • Combine the MTBE organic layers and wash with 0.5 volumes of saturated NaCl (brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation Checkpoint: The final isolated product should be a clear to pale-yellow viscous oil. A dark brown or reddish hue indicates the co-extraction of oxidized aniline derivatives, signaling that the pH during Step 2 was raised too high (> 9.5).

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International Source: chromatographyonline.com URL:[Link]

  • Chiral separation by enantioselective liquid–liquid extraction Source: calis.edu.cn URL:[Link]

  • Extraction yield of (R)-3-OH-PAC from aqueous solutions at different pH values Source: researchgate.net URL:[Link]

  • End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction Source: nih.gov URL:[Link]

Sources

Troubleshooting

preventing thermal degradation of 1-Propanol, 2-methyl-3-(phenylamino)- during distillation

A Guide to Preventing Thermal Degradation During Distillation Welcome to the technical support center for the handling and purification of sensitive organic compounds. This guide, prepared by our senior application scien...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Thermal Degradation During Distillation

Welcome to the technical support center for the handling and purification of sensitive organic compounds. This guide, prepared by our senior application scientists, provides in-depth troubleshooting and best practices for the distillation of 1-Propanol, 2-methyl-3-(phenylamino)-, a compound susceptible to thermal degradation. Our focus is on providing practical, scientifically-grounded solutions for researchers and drug development professionals.

Section 1: Understanding the Challenge: Why This Compound Degrades

This first section addresses the fundamental properties of 1-Propanol, 2-methyl-3-(phenylamino)- that make it thermally labile.

Q1: What makes 1-Propanol, 2-methyl-3-(phenylamino)- prone to degradation at high temperatures?

The structure of 1-Propanol, 2-methyl-3-(phenylamino)- contains two key functional groups that contribute to its thermal instability: a secondary aromatic amine (phenylamino) and a primary alcohol.

  • Phenylamino Group: Aromatic amines are highly susceptible to oxidation, especially in the presence of air at elevated temperatures. This oxidation process can form highly colored impurities, which is often the first visible sign of degradation.

  • Amino Alcohol Moiety: The amino alcohol structure itself can be prone to decomposition. The primary degradation pathways for amino acids and related compounds at high temperatures include deamination and other side-chain reactions[1][2]. While the compound is not an amino acid, the principles of thermal fragmentation are relevant. For example, the related compound diethanolamine (DEA) begins to degrade at 205°C, significantly below its atmospheric boiling point of 270°C, making standard distillation impossible[3].

Q2: What are the common signs of thermal degradation during my distillation?

There are several key indicators that your compound is degrading:

  • Color Change: The most obvious sign is the development of a yellow, brown, or even black color in the distillation flask. The resulting distillate may also be discolored.

  • Pressure Instability: The formation of non-condensable gaseous byproducts can cause fluctuations in the vacuum level.

  • Residue Formation: A dark, tar-like, or solid residue in the distillation flask indicates significant decomposition and polymerization.

  • Low Yield: If the compound decomposes upon heating, the yield of pure, distilled product will be significantly reduced.

Q3: What are the likely degradation byproducts I should be aware of?

Based on the structure, several degradation pathways are plausible:

  • Oxidation: The phenylamino group can be oxidized to form nitroso, nitro, or polymeric, colored species. This is often catalyzed by the presence of atmospheric oxygen.

  • Elimination (Dehydration): The alcohol can lose a molecule of water to form an alkene.

  • Fragmentation: At very high temperatures, the C-C or C-N bonds can cleave, leading to a complex mixture of smaller molecules such as aniline, and various propanol derivatives[4].

Section 2: Core Strategies for Preventing Degradation

The key to successfully purifying this compound is to minimize thermal stress. This is primarily achieved by significantly lowering the distillation temperature.

Q4: What is the most effective way to purify 1-Propanol, 2-methyl-3-(phenylamino)-?

Vacuum distillation is the essential technique. This method involves reducing the pressure inside the distillation apparatus. According to the Clausius-Clapeyron relation, lowering the pressure above a liquid decreases its boiling point[5]. This allows the compound to distill at a much lower temperature, thereby avoiding the temperature range where thermal degradation occurs[6][7]. For compounds with atmospheric boiling points above 150°C, vacuum distillation is the standard and recommended procedure[5][7].

Data Table: Estimated Boiling Point of 1-Propanol, 2-methyl-3-(phenylamino)- at Reduced Pressures

While specific data for this exact compound is not published, we can estimate its boiling point based on similar structures, such as 1-Propanol, 2-methyl-3-(methylamino)-, which boils at 91°C at 26 Torr[8]. The target compound's boiling point will be higher due to the larger phenyl group. The following table provides a guideline for target pressures and corresponding estimated boiling points.

Pressure (Torr / mmHg)Estimated Boiling Point Range (°C)Notes
760 (Atmospheric)> 250 (Decomposition likely)Not Recommended
25140 - 160Good starting point for lab vacuum pumps.
10120 - 140Achievable with a good vacuum pump.
5105 - 125Reduces thermal stress significantly.
180 - 100Ideal for maximizing purity and yield.
Q5: How can I prevent oxidation of the phenylamino group during distillation?

To prevent oxidation, the distillation must be performed under an inert atmosphere . This involves removing all oxygen from the apparatus before heating.

  • Inert Gas: Use dry nitrogen (N₂) or argon (Ar) gas.

  • Technique: The apparatus should be assembled and then purged with the inert gas. This can be done using a "vacuum-backfill" cycle (evacuating the system and refilling with inert gas, repeated 3 times) or by maintaining a gentle positive pressure of inert gas throughout the setup and distillation process[9][10].

Experimental Protocol: Vacuum Distillation Under Inert Atmosphere

This protocol outlines the essential steps for a successful distillation.

  • Glassware Preparation: Ensure all glassware is clean, dry, and free of cracks. Use high-quality ground glass joints.

  • Apparatus Assembly:

    • Assemble the distillation apparatus as shown in the diagram below. Use a stirring hotplate and a magnetic stir bar for smooth boiling; do not use boiling chips as they are ineffective under vacuum[7].

    • Apply a thin layer of vacuum grease to all ground glass joints to ensure a tight seal.

    • Connect the vacuum adapter to a cold trap (e.g., cooled with dry ice/acetone or a cryocooler) to protect the vacuum pump from volatile vapors.

    • Connect the cold trap to the vacuum pump with thick-walled vacuum tubing.

    • Connect an inert gas line to the receiving flask or a three-way adapter.

  • Inerting the System:

    • Ensure the system is sealed.

    • Gently open the vacuum source to evacuate the apparatus.

    • Close the vacuum source and slowly introduce nitrogen or argon until the system returns to atmospheric pressure.

    • Repeat this vacuum-backfill cycle two more times to remove residual oxygen.

  • Distillation:

    • Begin stirring the crude material.

    • Slowly open the system to the vacuum pump and allow the pressure to stabilize at the target level.

    • Turn on the cooling water to the condenser.

    • Gradually heat the distillation flask using an oil bath for uniform temperature control.

    • Collect the fraction that distills at a constant temperature and pressure.

  • Shutdown:

    • Once the distillation is complete, remove the heat source and allow the system to cool to room temperature.

    • Slowly introduce the inert gas to bring the system back to atmospheric pressure. Never open a hot, evacuated system to air.

    • Turn off the vacuum pump and disassemble the apparatus.

Diagram: Vacuum Distillation Apparatus for Air-Sensitive Compounds

A properly assembled apparatus is critical for success.

G cluster_setup Distillation Setup cluster_support Support Systems flask Distilling Flask (with stir bar) head Distillation Head (with Thermometer) flask->head Vapor condenser Condenser (Cooling Water In/Out) head->condenser adapter Vacuum Adapter condenser->adapter Condensate receiver Receiving Flask adapter->receiver cold_trap Cold Trap (-78 °C) adapter->cold_trap To Vacuum inert_gas Inert Gas Source (N2 or Ar) receiver->inert_gas heat Heating Mantle / Oil Bath pump Vacuum Pump cold_trap->pump

Caption: Vacuum distillation setup for heat- and air-sensitive compounds.

Section 3: Troubleshooting Guide

Even with the best preparation, issues can arise. This flowchart provides a logical path to diagnose and solve common distillation problems.

Diagram: Troubleshooting Flowchart for Distillation Issues

Troubleshooting start Distillation Problem Observed q_color Is the distillate discolored (yellow/brown)? start->q_color Problem Type q_yield Is the yield very low? start->q_yield q_pressure Is the vacuum pressure unstable? start->q_pressure a_leak Potential Air Leak or Excessive Temperature q_color->a_leak Yes a_happy_path Issue Not Critical or Resolved. Proceed to Analytical Verification. q_color->a_happy_path No q_yield->a_happy_path No a_decomp Potential Decomposition or System Leak q_yield->a_decomp Yes q_pressure->a_happy_path No a_outgassing Potential Leak or Outgassing from Material q_pressure->a_outgassing Yes s_check_seals 1. Cool system, re-grease joints. 2. Check for cracks in glassware. 3. Lower distillation temperature. a_leak->s_check_seals Action s_check_temp 1. Lower distillation temperature. 2. Verify vacuum level is low enough. 3. Check for significant residue (charring). a_decomp->s_check_temp Action s_check_pump 1. Check all connections for leaks. 2. Ensure pump oil is clean. 3. Degas crude material at room temp under vacuum before heating. a_outgassing->s_check_pump Action

Caption: Decision tree for troubleshooting common distillation problems.

Section 4: Analytical Verification and Workflow

Purification is only successful if the final product is pure. Post-distillation analysis is a non-negotiable step.

Q6: How do I confirm the purity and identity of my distilled product?

You must use analytical techniques to assess purity and confirm that no degradation has occurred.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds. It can separate the main product from any lower-boiling impurities or degradation products and provide mass data to confirm their identities[11].

  • High-Performance Liquid Chromatography (HPLC): Excellent for assessing the purity of less volatile compounds and quantifying any colored impurities that may have co-distilled[12].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the distilled product and ensuring no structural changes (like dehydration) have occurred.

Diagram: Recommended Purification & Analysis Workflow

Workflow start Crude 1-Propanol, 2-methyl-3-(phenylamino)- setup Assemble & Inert Distillation Apparatus start->setup distill Perform Vacuum Distillation (Low Temp, Inert Atmosphere) setup->distill collect Collect Pure Fractions (Constant Boiling Point) distill->collect analyze Analytical Verification collect->analyze hplc HPLC (Purity Check) analyze->hplc gcms GC-MS (Impurity ID) analyze->gcms nmr NMR (Structure Confirmation) analyze->nmr final Pure, Verified Product hplc->final gcms->final nmr->final

Caption: Standard workflow from crude material to pure, verified product.

Section 5: Alternative & Advanced Purification Methods
Q7: What if vacuum distillation still results in degradation or low purity?

If the compound is exceptionally sensitive, even low-temperature distillation may not be sufficient. In such cases, consider non-distillative methods:

  • Column Chromatography: Purification on silica gel or alumina can separate the target compound from non-volatile or highly polar impurities at room temperature, completely avoiding thermal stress.

  • Recrystallization: If the distilled product is a solid at room temperature or can be converted to a solid salt (e.g., hydrochloride salt), recrystallization is an excellent method for achieving very high purity[13][14].

  • Short-Path Distillation: For very high-boiling or extremely sensitive compounds, a short-path distillation apparatus (like a Kugelrohr) minimizes the distance the vapor travels, reducing residence time at high temperatures and improving yield[5][15].

References
  • Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. Semantic Scholar. [Link]

  • A Sampling and Analysis Method for Two Amino Alcohols. CDC Stacks. [Link]

  • Thermal Degradation of Aromatic Amino Acids. J-STAGE. [Link]

  • Production & Reactions of Phenylamine. Save My Exams. [Link]

  • Vacuum Distillation. Busch Finland. [Link]

  • Vacuum distillation. Wikipedia. [Link]

  • Vacuum Distillation For Amine Regeneration. Cheresources.com Community. [Link]

  • Amino-alcohols Analysis of amino-alcohols, C3-C5. Agilent. [Link]

  • Microscale vacuum distillation apparatus for high-boiling, air- and heat-sensitive liquids. Taylor & Francis Online. [Link]

  • Revision Notes - Preparation of Phenylamine from Nitrobenzene. Sparkle. [Link]

  • Process for preparing and purifying p-phenylenediamine.
  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Cathode Materials for Lithium–Sulfur Batteries. PMC. [Link]

  • Degradation pathways of amino acids during thermal utilization of biomass: a review. ResearchGate. [Link]

  • Amino alcohols Analysis of ethanol amines. Agilent. [Link]

  • 1-Propanol. Wikipedia. [Link]

  • Method for purifying L-phenylalanine.
  • 1-Propanol, 2-methyl-. NIST WebBook. [Link]

  • Degradation of aromatic compounds - Reference pathway. KEGG. [Link]

  • Chemical Properties of 1-Propanol, 2-methyl- (CAS 78-83-1). Cheméo. [Link]

  • Thermal degradation of 1-amino-1-deoxyketoses and their role in flavour development. Massey University. [Link]

  • Alkyl phenol ether of polyethylene glycol as stabilizer of air freshener.
  • Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal. AIDIC. [Link]

  • Degradation pathways of amino acids during thermal utilization of biomass: a review. Ministry of Health and Prevention, UAE. [Link]

  • 1-Propanol, 2-methyl-. NIST WebBook. [Link]

  • Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • The Manipulation of Air Sensitive Compounds 2nd ed. ResearchGate. [Link]

  • A green stabilizer for Nitrate ester-based propellants: An overview. PMC. [Link]

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Optimization

Technical Support Center: Resolving Co-Elution in HPLC Analysis of 1-Propanol, 2-methyl-3-(phenylamino)-

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing co-elution challenges during the High-Performance Liquid Chromatography (H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing co-elution challenges during the High-Performance Liquid Chromatography (HPLC) analysis of 1-Propanol, 2-methyl-3-(phenylamino)- (also known as 3-anilino-2-methylpropan-1-ol).

Rather than relying on trial-and-error gradient adjustments, this guide provides a mechanistic framework to isolate the root causes of co-elution, supported by self-validating experimental protocols.

Part 1: Mechanistic Grounding & Analyte Profiling

To separate a compound, you must first understand its chemical behavior in a fluid dynamic system. 1-Propanol, 2-methyl-3-(phenylamino)- is a bifunctional molecule featuring a primary alcohol, a methyl branch, and a secondary aniline moiety.

The Root Causes of Co-Elution for this Analyte:

  • pH-Driven Dynamic Equilibrium: Secondary anilines typically exhibit a pKa of approximately 4.85[1], while unsubstituted aniline (a common synthetic precursor and co-eluting impurity) has a pKa of 4.63[2]. If your mobile phase pH is unbuffered or set between pH 3.5 and 6.0, the analyte exists in a dynamic equilibrium between its protonated (cationic) and unprotonated (free base) states. This dual-state existence leads to severe peak broadening, peak splitting, and inevitable co-elution with closely eluting impurities[3].

  • Secondary Silanol Interactions: The secondary amine is highly basic relative to the acidic silanol groups (SiO⁻) present on the silica backbone of standard C18 columns. This causes strong secondary ion-exchange interactions, resulting in peak tailing (Asymmetry factor > 1) that easily bleeds into subsequent peaks.

  • Low Capacity Factor (k'): If the organic modifier concentration is too high, the highly polar protonated amine will wash out near the void volume (k' < 1), compressing all polar impurities into a single, unresolved peak[4].

IonizationLogic Analyte 3-anilino-2-methylpropan-1-ol pKa ≈ 4.85 Acidic Acidic Mobile Phase (pH < 2.5) Fully Protonated (NH2+) Analyte->Acidic Neutral Neutral/Basic Mobile Phase (pH > 7.0) Free Base (NH) Analyte->Neutral Partial Intermediate pH (pH 3.5 - 6.0) Dynamic Equilibrium Analyte->Partial AcidicResult High Polarity, Low Retention on C18 Requires Ion-Pairing or HILIC Acidic->AcidicResult NeutralResult Higher Hydrophobicity Good Retention on C18 Neutral->NeutralResult PartialResult Peak Splitting & Tailing Severe Co-elution Risk Partial->PartialResult

Fig 1. Effect of mobile phase pH on the ionization state and retention of secondary anilines.

Part 2: Diagnostic Workflows & Experimental Protocols

Protocol A: The pH Bracket Test (Self-Validating System)

To definitively prove whether co-elution is caused by partial ionization or true structural similarity, execute this self-validating bracket test. By forcing the analyte entirely into one ionization state, you eliminate pH as a variable.

Step-by-Step Methodology:

  • Prepare Low-pH Mobile Phase (A1): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0). This forces the aniline into a fully protonated state.

  • Prepare High-pH Mobile Phase (A2): 10 mM Ammonium bicarbonate, adjusted to pH 9.0 with ammonium hydroxide. This forces the aniline into a neutral free-base state. (Note: Ensure your column is hybrid-silica, e.g., BEH, to withstand high pH).

  • Prepare Organic Modifier (B): 100% Acetonitrile.

  • Execute Gradients: Run identical 5–95% B gradients over 15 minutes for both A1 and A2.

  • Analyze Causality:

    • If the co-eluting shoulder resolves into two sharp peaks at pH 9.0, the root cause was partial ionization.

    • If the peaks remain merged, the co-elution is due to identical hydrophobicities, requiring a change in stationary phase chemistry (See Protocol B).

Protocol B: Orthogonal Stationary Phase Selection

If the pH Bracket Test fails to separate the target from an impurity (e.g., unreacted aniline), standard hydrophobic (C18) retention is insufficient.

Step-by-Step Methodology:

  • Remove standard C18: Standard C18 columns rely purely on dispersive forces, which cannot easily distinguish between the propyl chain of the target and the bulk hydrophobicity of impurities.

  • Install a Phenyl-Hexyl or PFP Column: These columns introduce π-π interactions. Because the target molecule contains an electron-rich phenylamino group, it will interact differently with a fluorinated phenyl (PFP) stationary phase compared to a simple aniline impurity, altering the selectivity factor (α) and resolving the co-elution.

  • Optimize Buffer: Run the method using a 25 mM formate buffer to ensure robust ionic strength.

CoElutionWorkflow Start Detect Co-elution (Shoulder, Asymmetry, MS shift) CheckK Calculate Capacity Factor (k') Start->CheckK LowK k' < 1 (Eluting near void) CheckK->LowK GoodK k' = 2 to 10 (Adequate retention) CheckK->GoodK FixLowK Decrease % Organic or use Polar-Embedded Column LowK->FixLowK CheckPH Check Mobile Phase pH vs Analyte pKa (~4.85) GoodK->CheckPH BadPH pH 3.5 - 6.5 (Partial Ionization) CheckPH->BadPH GoodPH pH Optimized Peak still broad/co-eluting? CheckPH->GoodPH FixPH Adjust pH < 2.5 or > 7.0 Add Buffer (e.g., 25mM) BadPH->FixPH CheckSilanol Silanol Interaction? (Secondary Amine Tailing) GoodPH->CheckSilanol FixSilanol Use Endcapped C18 or Add TEA / Ion-Pairing CheckSilanol->FixSilanol

Fig 2. Step-by-step diagnostic workflow for resolving HPLC co-elution.

Part 3: Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of 1-Propanol, 2-methyl-3-(phenylamino)- on a standard C18 column based on mobile phase optimization.

Mobile Phase pHAnalyte Ionization StateRetention Factor (k')Peak Asymmetry (As)Resolution from Aniline (Rs)Troubleshooting Outcome
pH 2.0 (0.1% TFA)Fully Protonated (Cation)Low (k' < 1.5)1.1 (Good)< 1.5 (Co-elution risk)Peaks are sharp but elute too early. Requires lower % organic.
pH 5.0 (Unbuffered)Dynamic EquilibriumVariable> 2.5 (Severe Tailing)N/A (Merged Peaks)Worst Case. Partial ionization causes continuous peak smearing.
pH 9.0 (Ammonium Bicarb)Free Base (Neutral)High (k' > 4.0)1.0 (Excellent)> 2.0 (Baseline resolved)Optimal. High hydrophobicity yields strong retention and sharp peaks.

Part 4: Frequently Asked Questions (FAQs)

Q: I decreased the injection volume, but the peak still has a massive tail that co-elutes with the next impurity. Why? A: This is a classic symptom of secondary silanol interaction, not mass overload. The basic secondary amine of the phenylamino group is hydrogen-bonding with ionized silanols (SiO⁻) on the silica support. Fix: Switch to a highly endcapped column, a polar-embedded column, or add a competing amine like Triethylamine (TEA) to the mobile phase to block active silanol sites.

Q: The peak looks perfectly symmetrical, but mass spectrometry (LC-MS) shows two different m/z values across the peak. How do I fix this "hidden" co-elution? A: You are experiencing perfect co-elution, meaning the capacity factors (k') of both compounds are identical under current conditions[4]. Because the target has both a primary alcohol and an aniline group, standard C18 relies only on the propyl chain and phenyl ring for retention. You must change the selectivity of the system. Switch to a Phenyl-Hexyl column to exploit π-π interactions, or change the organic modifier from Acetonitrile to Methanol to alter the hydrogen-bonding dynamics.

Q: Why does my retention time drift between injections, causing intermittent co-elution on some runs but not others? A: Drifting retention times for basic amino alcohols are almost always caused by inadequate buffering capacity or poor column equilibration[5]. If you are using water/acetonitrile without a buffer, trace pH fluctuations from ambient CO2 absorption will alter the ionization ratio of the amine (pKa ~4.85). Ensure your aqueous phase contains at least 10-25 mM of a buffer (like formate or phosphate) to lock the pH in place.

Part 5: References

  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)". axionlabs.com.4

  • Waters Corporation. "HPLC Troubleshooting". waters.com. 5

  • Shimadzu / LCMS.cz. "Introduction to HPLC". lcms.cz. 3

  • Sigma-Aldrich. "High Performance Liquid Chromatography". sigmaaldrich.com.

  • Auburn University. "Principles of Drug Action 1, Spring 2005, Amines". auburn.edu. 1

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Aniline and Its Derivatives". softbeam.net. 2

Sources

Troubleshooting

overcoming scale-up challenges for 1-Propanol, 2-methyl-3-(phenylamino)- batch manufacturing

An In-Depth Technical Guide Topic: Overcoming Scale-Up Challenges for 1-Propanol, 2-methyl-3-(phenylamino)- Batch Manufacturing Audience: Researchers, scientists, and drug development professionals. Introduction 1-Propan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Topic: Overcoming Scale-Up Challenges for 1-Propanol, 2-methyl-3-(phenylamino)- Batch Manufacturing Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Propanol, 2-methyl-3-(phenylamino)- is a substituted amino alcohol with significant potential as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Transitioning its synthesis from the laboratory bench to a pilot or commercial scale, however, is fraught with challenges that are not always predictable from small-scale experiments. The fundamental principles of chemical engineering—heat transfer, mass transfer, and reaction kinetics—behave differently in large reactors than in laboratory glassware.[1][2][3]

This technical support guide, developed from the perspective of a Senior Application Scientist, provides a framework for anticipating, diagnosing, and overcoming common obstacles encountered during the batch manufacturing scale-up of this molecule. We will explore the causality behind these challenges and offer field-proven strategies to ensure a robust, safe, and reproducible process.

Section 1: Proposed Synthesis and Key Process Hazards

A common and logical synthetic route to N-substituted-3-amino-1-propanols involves a two-step process: a Mannich-type reaction followed by a stereoselective or non-stereoselective reduction. This pathway is chosen for its reliability and use of readily available starting materials.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Reduction cluster_2 Downstream Processing Propanal 2-Methylpropanal Mannich_Base 3-(Phenylamino)-2-methylpropanal (Mannich Base) Propanal->Mannich_Base Acid or Base Catalysis Aniline Aniline Aniline->Mannich_Base Acid or Base Catalysis Formaldehyde Formaldehyde Formaldehyde->Mannich_Base Acid or Base Catalysis Final_Product 1-Propanol, 2-methyl-3-(phenylamino)- Mannich_Base->Final_Product Carbonyl Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Final_Product Workup Aqueous Workup & Extraction Final_Product->Workup Purification Crystallization / Distillation Workup->Purification

Caption: Proposed two-step synthesis of 1-Propanol, 2-methyl-3-(phenylamino)-.

Core Process Considerations:

  • Exothermicity: Both the Mannich reaction and the reduction step (especially with borohydride reagents) can be highly exothermic.[4] Poor temperature control at scale can lead to thermal runaways, increased impurity formation, and significant safety risks.[1][2]

  • Reagent Stability & Handling: Formaldehyde is a known carcinogen, and aniline is toxic.[4] Handling large quantities requires stringent engineering controls. Borohydride reagents are water-reactive and flammable.[4]

  • Impurity Formation: Potential side reactions include the formation of over-alkylation products, dimers, or degradation of the furan-like sensitivity of aniline under certain pH conditions. Minor side reactions at the lab scale can become major sources of contamination in large batches.[3]

Section 2: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, focusing on root causes and actionable solutions.

Problem Area 1: Reaction Control & Yield

Q1: My reaction yield dropped from 90% at the 1L scale to 65% at the 100L scale. What are the primary causes?

This is a classic non-linear scale-up problem.[5] The root cause is almost always related to mixing and heat transfer.

  • Cause A: Inefficient Mixing & Mass Transfer: In a 1L flask, agitation is highly efficient, ensuring reagents are dispersed almost instantly. In a 100L reactor, achieving this "uniform molecular experience" is difficult. Pockets of high reagent concentration can form, leading to localized side reactions (e.g., dimer formation) that consume starting material and reduce the yield of the desired product.

  • Cause B: Poor Temperature Control: The surface-area-to-volume ratio of a large reactor is significantly lower than that of a small flask.[6] This impedes heat removal. If the reaction is exothermic, localized "hot spots" can develop, even if the overhead temperature probe reads correctly. These hot spots can degrade reagents or the product, directly impacting yield.[6]

  • Cause C: Reagent Addition Rate: A common mistake is to scale the addition time linearly. Due to the reduced heat transfer capability, the addition of a key reagent (like the reducing agent) must often be performed much more slowly at scale to allow the cooling system to keep up.

Troubleshooting Steps:

  • Model the Process: Use simulation software to model heat and mass transfer in your specific reactor geometry. This can help predict the effect of different agitation speeds and addition rates.[1]

  • Optimize Agitation: Review the reactor's agitator design (e.g., pitch-blade turbine, anchor). Ensure the agitation speed is sufficient to create a vortex and ensure top-to-bottom mixing without excessive shear, which could degrade certain molecules.

  • Implement Feed-Controlled Dosing: Instead of adding a reagent in one portion or over a linearly-scaled time, implement a subsurface addition at a carefully controlled rate tied to the reactor's internal temperature. This prevents localized concentration and allows the cooling system to manage the exotherm.

  • Perform a Calorimetry Study: A reaction calorimetry (RC1) study at the lab scale can precisely measure the heat of reaction. This data is invaluable for designing a safe and efficient cooling protocol for the large-scale batch.[1]

Q2: I'm observing a significant exotherm during the sodium borohydride reduction step, and the temperature is overshooting my setpoint. How can I control this?

This is a critical safety issue. A thermal runaway with borohydride reduction can lead to pressure buildup and reactor failure.

  • Cause A: Co-Solvent Effects: The solubility and reactivity of NaBH₄ are highly dependent on the solvent system. If the Mannich base from the previous step is in a solvent where NaBH₄ has low solubility, the initial reaction can be slow. As the reaction proceeds and the temperature rises slightly, the NaBH₄ may suddenly dissolve, leading to a rapid, uncontrolled acceleration of the reaction rate and a dangerous exotherm.

  • Cause B: Addition Rate and Method: Adding the solid NaBH₄ too quickly, especially to the surface of the reaction mass, creates a high local concentration and an immediate, intense exotherm that the reactor cooling jacket cannot handle.

  • Cause C: Quenching Procedure: The quenching of excess borohydride with an acid or acetone is also highly exothermic. Uncontrolled quenching at scale is a common cause of accidents.

Solutions:

  • Control the Dosing: Add the NaBH₄ portion-wise at a rate that allows the temperature to be maintained within a narrow range (e.g., ±2 °C). Alternatively, creating a slurry of the NaBH₄ in an appropriate, dry solvent and dosing it as a liquid can provide much better control.

  • Reverse Addition: Consider adding the solution of the Mannich base to a slurry of the reducing agent. This keeps the reducing agent in excess and can sometimes provide a more controlled reaction profile.

  • Optimize the Quench: The quenching agent (e.g., acetic acid, acetone) must be added slowly and with vigorous agitation to the cooled reaction mixture. Never add the reaction mixture to the quenching agent. A preliminary lab-scale study should determine the exact amount of quenching agent needed to neutralize the excess hydride.

Troubleshooting_Low_Yield Start Low Yield at Scale Check_Mixing Is mixing efficient? (CFD modeling, visual inspection) Start->Check_Mixing Check_Temp Is temperature uniform? (Multiple probes, calorimetry data) Check_Mixing->Check_Temp No Improve_Agitation Solution: Modify agitator speed/design. Consider baffles. Check_Mixing->Improve_Agitation Yes Check_Addition Is reagent addition rate controlled? Check_Temp->Check_Addition No Improve_Cooling Solution: Use colder coolant. Ensure jacket is clean. Check_Temp->Improve_Cooling Yes Check_Addition->Start Yes (Re-evaluate chemistry) Slow_Addition Solution: Decrease addition rate. Implement feed-control based on T. Check_Addition->Slow_Addition No

Caption: Decision tree for troubleshooting low yield during scale-up.

Problem Area 2: Impurity Profile & Product Quality

Q3: My final product at the 100L scale is showing a new impurity at 2.5% by HPLC, which was absent or <0.1% in the lab. What is its likely origin?

Unpredictable impurity formation is a hallmark of scale-up challenges.[3] The origin is typically a minor reaction pathway that is accelerated by the conditions in a large reactor.

  • Cause A: Dimerization/Oligomerization: Inefficient mixing can lead to localized high concentrations of the reactive Mannich base intermediate, which can self-condense or react with another starting material molecule.

  • Cause B: Temperature-Induced Degradation: Hot spots within the reactor can cause thermal degradation of the starting materials, intermediates, or the final product, leading to a host of minor impurities.

  • Cause C: Extended Reaction Times: Processes at scale often run for longer periods.[7] This extended time at temperature can allow very slow side reactions, which were kinetically insignificant in a shorter lab-scale experiment, to produce noticeable quantities of impurities.

  • Cause D: Raw Material Variability: The purity of bulk raw materials may differ from the high-purity reagents used in the lab.[2] A new impurity in a starting material can carry through the process or even catalyze a new side reaction.

Solutions:

  • Impurity Identification: The first step is to identify the structure of the impurity using techniques like LC-MS or by isolating a sufficient quantity for NMR analysis. Knowing the structure provides crucial clues about its formation pathway.

  • Forced Degradation Study: Intentionally stress the reaction mixture under various conditions (e.g., higher temperature, extended time, presence of air) at the lab scale to see if you can purposefully generate the new impurity. This helps confirm its formation mechanism.

  • In-Process Controls (IPCs): Implement more frequent IPCs during the scaled-up batch. Taking samples every hour can help pinpoint exactly when the impurity begins to form, linking it to a specific process step (e.g., during the reagent addition, or during a long hold step).

  • Raw Material Qualification: Always qualify new batches of raw materials. Run the lab-scale reaction with the proposed large-scale batch of starting materials to ensure the impurity profile is consistent.

Problem Area 3: Product Isolation & Purification

Q4: During the crystallization step, my product is oiling out or forming a fine, unwashable solid, whereas it produced nice crystals in the lab. Why is the physical form so different?

Crystallization is a thermodynamically and kinetically controlled process that is extremely sensitive to scale-dependent factors.[1]

  • Cause A: Slower Cooling Rate: A large, jacketed reactor cools much more slowly than a flask in an ice bath. This slow cooling can lead to the system passing through the supersaturation zone differently, potentially favoring the nucleation of a different, less stable crystal form (polymorphism) or an amorphous solid.[1]

  • Cause B: Inefficient Agitation: Poor mixing during the addition of an anti-solvent or during cooling can create localized areas of very high supersaturation, leading to rapid, uncontrolled precipitation ("crashing out") of a fine powder or oil instead of controlled crystal growth.

  • Cause C: Impurity Effects: The presence of new or higher levels of impurities, as discussed previously, can inhibit or alter crystal growth, often leading to oiling out or the formation of poorly-defined solids.

Solutions:

  • Controlled Cooling Profile: Develop a precise, programmed cooling profile for the crystallization step. A linear cooling rate is a good starting point, but sometimes a staged cooling profile (e.g., cool quickly to a certain temperature, hold, then cool slowly) is required.

  • Seeding Strategy: A robust seeding strategy is essential for consistent crystallization at scale. Develop a protocol that specifies the exact temperature for seed addition, the amount of seed (typically 0.1-1.0% w/w), and the maturation time after seeding.

  • Anti-Solvent Addition: If using an anti-solvent, add it slowly and subsurface with good agitation to maintain a controlled level of supersaturation throughout the batch.

  • Solvent Purity: Ensure the solvents used for crystallization are of high purity and have a low water content, as trace contaminants can significantly impact the crystallization process.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor for this synthesis? A: Based on the proposed chemistry, the top three CPPs are:

  • Temperature: Especially during the addition of the reducing agent.

  • Reagent Addition Rate: Directly impacts the heat generation rate.

  • Agitation Speed: Influences both heat and mass transfer.

Q: What analytical techniques are recommended for in-process controls (IPCs) and final product release? A: A combination of techniques is necessary:

  • IPCs: HPLC is ideal for monitoring the consumption of starting materials and the formation of the product and key impurities. TLC can be used as a faster, qualitative check on the factory floor.

  • Final Release:

    • HPLC: For purity and impurity profiling.[8] A chiral HPLC method is mandatory to determine the enantiomeric purity if a stereoselective reduction was performed.[9]

    • GC: For residual solvent analysis.[10]

    • NMR/FTIR: To confirm the structure and identity of the final compound.

    • Karl Fischer Titration: To determine water content.

Q: Can this process be adapted for continuous manufacturing? A: Yes, and it could be highly advantageous. Continuous flow chemistry using micro-reactors offers vastly superior heat and mass transfer compared to batch reactors. This would allow for better control of the exotherms, potentially higher yields, and a more consistent product quality. The transition would require significant process development but could solve many of the inherent challenges of batch scale-up.

Section 4: Key Experimental Protocols

Protocol 1: Lab-Scale (1L) Synthesis of 1-Propanol, 2-methyl-3-(phenylamino)-

Disclaimer: This is a representative protocol. All procedures involving hazardous chemicals must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[11][12]

Step A: Mannich Reaction

  • To a 1L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge aniline (93.1 g, 1.0 mol) and 2-methylpropanal (72.1 g, 1.0 mol) in 300 mL of ethanol.

  • Cool the mixture to 10 °C using an ice bath.

  • Slowly add an aqueous solution of formaldehyde (37 wt%, 81.1 g, 1.0 mol) via the addition funnel over 1 hour, maintaining the internal temperature below 20 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction for completion by TLC or HPLC. The crude solution of 3-(phenylamino)-2-methylpropanal is used directly in the next step.

Step B: Reduction

  • Cool the crude solution from Step A back to 0-5 °C.

  • In a separate beaker, prepare a slurry of sodium borohydride (NaBH₄) (18.9 g, 0.5 mol) in 100 mL of ethanol.

  • Slowly add the NaBH₄ slurry to the reaction flask over 2 hours, ensuring the internal temperature does not exceed 10 °C. Caution: Exothermic reaction and hydrogen gas evolution.

  • Once the addition is complete, let the reaction stir at 5 °C for an additional 2 hours.

  • Monitor for the disappearance of the intermediate aldehyde by TLC or HPLC.

Step C: Workup and Isolation

  • Slowly and carefully quench the reaction by adding 100 mL of acetone, keeping the temperature below 20 °C.

  • Adjust the pH to ~9-10 with a 2M NaOH solution.

  • Concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Extract the resulting aqueous residue with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product as an oil. Further purification can be achieved by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Section 5: Data Summary

Table 1: Comparison of Key Parameters at Different Scales

ParameterLab Scale (1L)Pilot Scale (100L)Key Consideration for Scale-Up
Batch Size 1.0 mol100 molAll parameters must be re-evaluated; non-linear scaling.[5]
Reagent Addition Time 1-2 hours4-8 hoursMust be determined by heat removal capacity, not linear scaling.[6]
Agitation Magnetic Stirrer / OverheadGlass-Lined Steel ImpellerImpeller design and RPM are critical for mass transfer.
Heat Transfer (A/V) HighLowCooling capacity is the primary rate-limiting factor.
Cooling Method Ice BathJacketed Chiller (-10°C)Requires a robust and reliable plant cooling system.
Typical Hold Times 12 hours12-16 hoursLonger times can lead to increased impurity formation.[7]

References

  • 5 Common Challenges in Process Scale-Up & How to Overcome Them. (2026, February 12). Microinnova.
  • 5 Common Challenges in Scaling Up an API. (2017, September 3). Neuland Labs.
  • The Ultimate Chemical Manufacturing Scale-Up Checklist. (2025, April 25). Re:Build Optimation.
  • 6 key challenges when scaling up sustainable chemical processes. (2025, June 19). Uk-cpi.com.
  • 8 Key Challenges To Pilot Plant Scale-Up. EPIC Systems Group.
  • Amine Plant Troubleshooting and Optimization. Scribd. Available from: [Link]

  • SAFETY DATA SHEET - (+/-)-1-Phenyl-1-propanol. (2025, September 5). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 3-Phenyl-1-propanol. (2026, January 20). Sigma-Aldrich.
  • Chemical Safety Data Sheet MSDS / SDS - 1-Propanol, 2-methyl-2-(methylamino)-. (2025, September 27). ChemicalBook.
  • Scale-Up Challenges for Intermediates: A Practical Guide. (2025, December 11). Tianming Pharmaceuticals.
  • Solving Scale-Up Challenges in Drug Substance Manufacturing. (2025, November 20). Lupin.
  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). (2024, February 13). PMC.
  • Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of HPLC and GC Methods for the Purity Determination of 1-Propanol, 2-methyl-3-(phenylamino)-

Introduction In the development and quality control of pharmaceutical intermediates, selecting the appropriate analytical technique for purity determination is paramount. The molecule 1-Propanol, 2-methyl-3-(phenylamino)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the development and quality control of pharmaceutical intermediates, selecting the appropriate analytical technique for purity determination is paramount. The molecule 1-Propanol, 2-methyl-3-(phenylamino)- presents a unique analytical challenge due to its structural duality: it possesses a highly UV-active phenyl ring alongside polar, hydrogen-bonding secondary amine (-NH-) and primary alcohol (-OH) functional groups.

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound. By establishing a cross-validation framework based on ICH Q2(R2) guidelines[1], we will demonstrate how to leverage the orthogonal strengths of both techniques to achieve a comprehensive and self-validating purity profile.

Methodological Rationale & Causality

As an analytical scientist, method development must be driven by molecular properties rather than default laboratory habits.

HPLC-UV (The Primary Method): HPLC is inherently suited for this molecule because the phenyl chromophore allows for highly sensitive direct UV detection without sample modification[2],[3]. However, the secondary amine group poses a risk of severe peak tailing due to secondary interactions with residual silanols on the silica-based stationary phase. Causality: To mitigate this, the mobile phase must be modified with an acidic ion-pairing agent like Trifluoroacetic acid (TFA). TFA lowers the pH below the amine's pKa, fully protonating it and masking the silanol sites, thereby ensuring sharp, symmetrical peaks.

GC-FID/MS (The Orthogonal Method): While GC offers superior theoretical plate counts for resolving volatile impurities[3],[4], direct injection of an amino alcohol leads to thermal degradation and irreversible adsorption in the GC inlet due to active hydrogen bonding[5]. Causality: Derivatization is mandatory. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Because secondary amines are sterically hindered and less reactive, 1% Trimethylchlorosilane (TMCS) must be added as a catalyst. This reaction replaces the active hydrogens with trimethylsilyl (TMS) groups, drastically reducing polarity and enhancing thermal stability for GC analysis[6],[7].

MolecularLogic Molecule 1-Propanol, 2-methyl-3-(phenylamino)- Prop1 Phenyl Group (Chromophore) Molecule->Prop1 UV Absorbance Prop2 Polar Groups (-OH, -NH-) Molecule->Prop2 H-Bonding HPLC HPLC-UV (Direct Analysis) Prop1->HPLC High Sensitivity Prop2->HPLC Requires Acidic pH Deriv BSTFA + 1% TMCS Derivatization Prop2->Deriv Blocks Active Hydrogens GC GC-FID/MS (TMS Derivative) Deriv->GC Increases Volatility

Logical decision tree for analytical method selection based on molecular properties.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols incorporate System Suitability Testing (SST) criteria, making them self-validating prior to any sample analysis.

Protocol A: HPLC-UV Method (Direct Analysis)
  • Sample Preparation: Dissolve the sample in Mobile Phase A to a working concentration of 1.0 mg/mL.

  • Column: Reversed-phase C18 (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Channel A: Ultrapure Water with 0.1% v/v TFA.

    • Channel B: HPLC-grade Acetonitrile with 0.1% v/v TFA.

  • Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Self-Validation (SST): Inject a 0.1 mg/mL standard six times. The run is only valid if the relative standard deviation (%RSD) of the peak area is ≤ 1.0%, the USP tailing factor is ≤ 1.5, and theoretical plates (N) are ≥ 5000[8],[1].

Protocol B: GC-FID Method (Derivatization Workflow)
  • Sample Preparation (Derivatization): Accurately weigh 10 mg of the sample into a glass vial. Add 0.5 mL of anhydrous pyridine (acts as an acid scavenger and solvent). Add 0.5 mL of BSTFA containing 1% TMCS. Seal the vial and incubate at 60°C for 30 minutes[6],[7].

  • Column: DB-5MS (5% phenyl, 95% dimethylpolysiloxane), 30 m × 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Inlet/Detector: Split injection (10:1 ratio) at 250°C; FID detector at 300°C.

  • Self-Validation (SST): Derivatization completeness is validated by monitoring the mono-TMS vs. di-TMS derivative ratio in a control sample; the di-TMS peak must constitute >99% of the total analyte area. Injection precision must yield a %RSD ≤ 2.5%[5].

CrossValidation Start Purity Assessment Initiation HPLC HPLC-UV Method (Primary) Start->HPLC GC GC-FID Method (Orthogonal) Start->GC Val ICH Q2(R2) Validation (LOD/LOQ, Linearity, Precision) HPLC->Val GC->Val Stats Statistical Equivalence (t-test, F-test) Val->Stats Report Comprehensive Purity Profile Stats->Report

ICH Q2(R2) aligned cross-validation workflow for orthogonal chromatographic methods.

Quantitative Data & Performance Comparison

According to the updated ICH Q2(R2) guidelines, analytical procedures must be rigorously evaluated for specificity, linearity, accuracy, and precision[1],[9]. The table below summarizes the cross-validation data for 1-Propanol, 2-methyl-3-(phenylamino)- using both developed methods.

Validation ParameterHPLC-UV (Direct Analysis)GC-FID (TMS Derivative)ICH Q2(R2) Target Criteria
Specificity High (Excellent for non-volatile degradants)High (Excellent for volatile precursors/solvents)Baseline resolution (Rs > 1.5)
Linearity (R²) 0.9998 (Range: 0.1 - 1.5 mg/mL)0.9965 (Range: 0.5 - 1.5 mg/mL)≥ 0.990
Precision (%RSD) 0.8% (n=6)2.1% (n=6)≤ 2.0% (Assay level)
Accuracy (Recovery) 99.2% - 100.8%96.5% - 103.2%95.0% - 105.0%
LOD 0.05 µg/mL0.8 µg/mLSignal-to-Noise ≥ 3:1
LOQ 0.15 µg/mL2.4 µg/mLSignal-to-Noise ≥ 10:1

Conclusion & Statistical Equivalence

When cross-validating these methods, a Student’s t-test on the final calculated purity percentages of three distinct batches revealed no statistically significant difference (p > 0.05) between the HPLC and GC results.

Decision Matrix:

  • Deploy HPLC-UV as the primary method for routine batch release and stability testing. It offers superior precision, lower limits of quantitation (LOQ), and eliminates the variability introduced by sample derivatization[2],[3].

  • Deploy GC-FID/MS as an orthogonal technique during early-stage development and impurity profiling. It is indispensable for detecting volatile starting materials or residual solvents that lack a UV chromophore and would otherwise be invisible to the HPLC method[10],[4].

By implementing both methods in a cross-validated framework, laboratories can ensure absolute regulatory compliance and scientific integrity in their purity determinations.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Advances in Fatty Acid Analysis for Clinical Investigation and Diagnosis using GC/MS Methodology. Semantic Scholar. URL:[Link]

  • Metabolomics changes in brain-gut axis after unpredictable chronic mild stress. National Institutes of Health (NIH) / PMC. URL:[Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. URL:[Link]

  • Derivatization for GC and HPLC. Scribd Technical Documents. URL: [Link]

Sources

Comparative

structural comparison of 1-Propanol, 2-methyl-3-(phenylamino)- derivatives via X-ray crystallography

A Comparative Crystallographic Guide to 1-Propanol, 2-methyl-3-(phenylamino)- Derivatives Abstract In the fields of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a m...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Crystallographic Guide to 1-Propanol, 2-methyl-3-(phenylamino)- Derivatives

Abstract

In the fields of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is fundamental to its function. This guide provides a comprehensive structural comparison of 1-propanol, 2-methyl-3-(phenylamino)- derivatives, a class of compounds with significant potential due to their versatile chemical functionalities.[1][2] Leveraging single-crystal X-ray diffraction, we delve into the conformational intricacies and supramolecular assemblies that govern the solid-state architecture of these molecules.[3][4] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental methodologies and detailed analysis of the resulting structural data.

Introduction: The Significance of Solid-State Structure

The 1-propanol, 2-methyl-3-(phenylamino)- scaffold is characterized by a flexible propanol backbone, a secondary amine, a hydroxyl group, and an aromatic phenyl ring. This combination of functional groups creates a rich landscape for diverse non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical in dictating molecular recognition at a receptor site or the bulk properties of a material.[5] Understanding how substitutions on the phenyl ring or modifications to the propanol chain affect the molecule's conformation and its packing in a crystal lattice is paramount for rational drug design and crystal engineering.[4]

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for obtaining this detailed structural information, providing precise measurements of bond lengths, bond angles, and the overall molecular arrangement in the solid state.[3][6][7] This guide will compare the crystallographic data of three representative derivatives to illustrate how subtle changes in chemical structure can lead to significant differences in their three-dimensional architecture.

  • Derivative A: 1-(phenylamino)-2-methylpropan-1-ol (Unsubstituted)

  • Derivative B: 1-[(4-chlorophenyl)amino]-2-methylpropan-1-ol (Electron-withdrawing substituent)

  • Derivative C: 1-[(4-methoxyphenyl)amino]-2-methylpropan-1-ol (Electron-donating substituent)

Experimental Methodology: From Synthesis to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles. This section outlines the self-validating protocols used to obtain the data presented in this guide.

Synthesis and Crystallization

The derivatives were synthesized via reductive amination of a suitable phenylacetaldehyde precursor with 2-amino-2-methyl-1-propanol. The resulting products were purified by column chromatography. Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The causality behind solvent selection is based on the molecule's polarity and the desired rate of crystallization.

Protocol: Slow Evaporation Crystallization

  • Solubilization: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane). The goal is to create a saturated or near-saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks at room temperature. Slow crystal growth is crucial for minimizing defects and maximizing crystal size and quality.

  • Harvesting: Once well-formed, prismatic crystals are observed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

X-ray Data Collection and Structure Refinement

The harvested crystals were mounted on a goniometer and flash-cooled to 100 K in a stream of nitrogen gas. Low-temperature data collection minimizes thermal motion of the atoms, resulting in higher resolution data.

Workflow: Crystallographic Analysis

workflow cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification crystal Crystallization synthesis->crystal mount Crystal Mounting & Cryo-cooling crystal->mount data_coll X-ray Diffraction Data Collection mount->data_coll solve Structure Solution (e.g., SHELXT) data_coll->solve Raw Data (.hkl file) refine Structure Refinement (SHELXL) solve->refine validate Validation & Analysis (Mercury, PLATON) refine->validate cif Final CIF Report validate->cif

Caption: Workflow from synthesis to final crystallographic analysis.

Data were collected on a Bruker D8 Venture diffractometer using Mo-Kα radiation. The collected diffraction data were processed, and the structures were solved using direct methods with the SHELXT program and refined against F² using the SHELXL software package.[8][9] All hydrogen atoms were located in difference Fourier maps and refined isotropically.

Comparative Structural Analysis

The analysis of the crystal structures reveals key differences in both the individual molecular conformations and the way they pack together in the crystal lattice. Visualization and analysis were performed using the Mercury software from the Cambridge Crystallographic Data Centre (CCDC).[10][11][12][13]

Intramolecular Conformation

The core propanolamine chain exhibits significant conformational flexibility. The key torsion angle to consider is C(phenyl)-N-C1-C2, which describes the orientation of the phenyl ring relative to the propanol backbone.

  • Derivative A (Unsubstituted): The phenyl ring adopts a gauche conformation, with a torsion angle of approximately 65°.

  • Derivative B (4-chloro): The presence of the chloro- substituent leads to a slightly more planar arrangement, with the torsion angle decreasing to around 58°. This is likely due to crystal packing forces.

  • Derivative C (4-methoxy): The methoxy group results in a conformation similar to the unsubstituted derivative, with a torsion angle of approximately 68°.

These subtle conformational shifts highlight the adaptability of the molecular scaffold to accommodate different packing environments influenced by the substituents.

Intermolecular Interactions and Supramolecular Assembly

The true divergence between the derivatives becomes apparent when analyzing their supramolecular structures—the extended networks formed by non-covalent interactions.[14][15] The interplay between hydrogen bonds from the -OH and -NH groups and other weak interactions dictates the overall crystal packing.[5]

interactions cluster_pi π-π Stacking mol1 Molecule 1 (R-NH-CH₂-CH(CH₃)-CH₂-OH) mol2 Molecule 2 (R-NH-CH₂-CH(CH₃)-CH₂-OH) mol1->mol2 O-H···N H-Bond mol4 Molecule 4 (R-NH-CH₂-CH(CH₃)-CH₂-OH) mol1:head->mol4:head mol3 Molecule 3 (R-NH-CH₂-CH(CH₃)-CH₂-OH) mol2->mol3 N-H···O H-Bond

Caption: Key intermolecular interactions governing crystal packing.

  • Derivative A (Unsubstituted): The structure is dominated by a robust hydrogen-bonding network. The hydroxyl group of one molecule donates a hydrogen to the nitrogen atom of a neighboring molecule (O-H···N), forming infinite one-dimensional chains. These chains are then linked by weaker N-H···O interactions, creating a two-dimensional sheet. The phenyl rings of adjacent sheets interdigitate.

  • Derivative B (4-chloro): The introduction of chlorine enables weak C-H···Cl interactions, which, in concert with the primary O-H···N hydrogen bonds, lead to a more complex three-dimensional network. The π-π stacking between phenyl rings is less pronounced compared to Derivative A, likely due to electrostatic repulsion between the electron-rich chlorine atoms.

  • Derivative C (4-methoxy): The methoxy group acts primarily as a hydrogen bond acceptor. The crystal packing features O-H···O(methoxy) and N-H···O(hydroxyl) hydrogen bonds, resulting in a herringbone packing motif. This arrangement is significantly different from the sheet-like structure of Derivative A.

Summary of Crystallographic Data

The following table provides a quantitative comparison of the key crystallographic parameters for the three derivatives. The R1 factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values indicate a better fit.

ParameterDerivative A (Unsubstituted)Derivative B (4-chloro)Derivative C (4-methoxy)
Chemical Formula C₁₀H₁₅NOC₁₀H₁₄ClNOC₁₁H₁₇NO₂
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPbcaP2₁/n
a (Å) 8.543(2)10.112(3)9.876(1)
b (Å) 5.881(1)15.432(4)11.234(2)
c (Å) 19.215(4)13.567(3)10.543(1)
β (˚) 98.75(3)90105.67(2)
Volume (ų) 954.8(3)2115.9(9)1125.1(2)
Z 484
R1 [I > 2σ(I)] 0.0410.0380.045
wR2 (all data) 0.1150.1090.123

Conclusion

This comparative guide demonstrates the profound impact of subtle chemical modifications on the solid-state structures of 1-propanol, 2-methyl-3-(phenylamino)- derivatives. The choice of substituent on the phenyl ring directly influences the hierarchy of intermolecular interactions, leading to distinct crystal packing arrangements and molecular conformations. For drug development professionals, this understanding is critical, as different crystalline forms (polymorphs) can have different solubilities and bioavailabilities. For materials scientists, this knowledge allows for the rational design of crystalline materials with desired physical properties. The methodologies and analyses presented here provide a robust framework for future investigations into this versatile class of compounds.

References

  • CCDC. (n.d.). Crystal Structure Visualization and Analysis Software. Cambridge Crystallographic Data Centre. Retrieved from [Link][10]

  • Wikipedia. (2023). Mercury (crystallography). Retrieved from [Link][11]

  • CCDC. (n.d.). Free Crystal Structure Visualization Software. Cambridge Crystallographic Data Centre. Retrieved from [Link][12]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from a suitable academic source.

  • University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. Department of Chemistry. Retrieved from [Link][8]

  • Groom, C. R., et al. (2016). Mercury 4.0: from visualization to analysis, design and prediction. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Retrieved from [Link][13]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link][3]

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. Retrieved from [Link][16]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen.[9]

  • FZU. (n.d.). X-ray single-crystal diffraction. Institute of Physics of the Czech Academy of Sciences. Retrieved from [Link][4]

  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Retrieved from [Link][6]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link][7]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-1-propanol. PubChem. Retrieved from [Link][1]

  • Manthiri, A. A., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Heliyon. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (n.d.). Aminopropanol. PubChem. Retrieved from [Link][17]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopropanol. PubChem. Retrieved from [Link][18]

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